molecular formula C11H15N5O3 B3213012 2-Methyl-2'-deoxyadenosine CAS No. 110952-90-4

2-Methyl-2'-deoxyadenosine

カタログ番号: B3213012
CAS番号: 110952-90-4
分子量: 265.27 g/mol
InChIキー: KSUGGAKGOCLWPT-XLPZGREQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2'-deoxyadenosine is a useful research compound. Its molecular formula is C11H15N5O3 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUGGAKGOCLWPT-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Methyl-2'-deoxyadenosine vs. N6-methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between two isomeric methylated deoxyadenosine analogs: N6-methyl-2'-deoxyadenosine (6mA) and 2-Methyl-2'-deoxyadenosine (2mA) . While they share the same molecular formula (


), their topological differences dictate distinct biological roles and experimental applications.
  • N6-methyl-dA (6mA): A major groove modification serving as a critical epigenetic mark in prokaryotes and eukaryotes.

  • 2-Methyl-dA (2mA): A minor groove modification primarily used as a steric probe to map protein-DNA interactions and disrupt the "spine of hydration."

Part 1: Structural & Chemical Analysis

The fundamental difference lies in the position of the methyl group on the purine ring, which determines the groove projection in the DNA helix.

Chemical Topology
FeatureN6-methyl-2'-deoxyadenosine (6mA) 2-Methyl-2'-deoxyadenosine (2mA)
Methyl Position

-exocyclic amine

-carbon of the purine ring
Helix Projection Major Groove Minor Groove
Watson-Crick Face Intact (Methyl can rotate)Intact (Methyl is orthogonal to H-bonds)
H-Bonding Potential Loses one H-donor (N6-H)Loses one H-donor (if considering 2-amino) or sterically alters C2-H
Primary Utility Epigenetic signaling, Restriction-ModificationSteric probing of minor groove contacts
Structural Visualization

The following diagram illustrates the atomic numbering and the spatial orientation of the methyl groups.

Adenine_Isomers cluster_0 N6-methyl-2'-deoxyadenosine (6mA) cluster_1 2-Methyl-2'-deoxyadenosine (2mA) struct_6mA Purine Ring (N1, C2, N3, C4, C5, C6, N7, C8, N9) methyl_6mA Methyl Group (-CH3) Attached to N6 (Exocyclic Amine) struct_6mA->methyl_6mA  Substitution groove_6mA Projects into MAJOR GROOVE methyl_6mA->groove_6mA  Orientation struct_2mA Purine Ring (N1, C2, N3, C4, C5, C6, N7, C8, N9) methyl_2mA Methyl Group (-CH3) Attached to C2 (Carbon) struct_2mA->methyl_2mA  Substitution groove_2mA Projects into MINOR GROOVE methyl_2mA->groove_2mA  Orientation

Figure 1: Topological distinction between 6mA and 2mA. 6mA modifies the major groove interface, while 2mA introduces steric bulk into the minor groove.

Part 2: Biophysical Properties & Biological Function

N6-methyl-dA (6mA): The Epigenetic Commander

Mechanism: The methyl group at N6 protrudes into the major groove. While it allows Watson-Crick base pairing with Thymine, it alters the hydrophobicity and shape of the major groove surface.

  • Duplex Stability: Generally destabilizes B-DNA slightly (

    
     to 
    
    
    
    per modification) due to the disruption of the hydration shell and potential steric clashes with the methyl group of Thymine in the adjacent base pair.
  • Biological Role:

    • Prokaryotes: Distinguishes self vs. non-self DNA (Restriction-Modification systems) and directs Mismatch Repair (MutH recognition).

    • Eukaryotes: Emerging roles in gene expression regulation, transposon suppression, and stress response.

2-Methyl-dA (2mA): The Minor Groove Probe

Mechanism: The methyl group at C2 replaces the proton normally found at this position. The C2 position of adenine is a critical contact point in the minor groove for many DNA polymerases and minor groove binding drugs (e.g., netropsin, distamycin).

  • Duplex Stability: The presence of the 2-methyl group is generally destabilizing in B-DNA because it sterically interferes with the "spine of hydration" that runs along the minor groove of A/T-rich tracts. It can also cause steric clashes with the sugar-phosphate backbone of the opposing strand in certain conformations.

  • Application in Drug Development:

    • Steric Blockade: 2mA is used to determine if a protein (e.g., a helicase or polymerase) utilizes minor groove contacts for DNA recognition. If the protein activity is abolished by 2mA substitution, it confirms essential minor groove interactions.

    • Antisense Design: Used to modulate the affinity of antisense oligonucleotides, though less common than 2'-modifications.

Part 3: Experimental Protocols

Chemical Synthesis (Phosphoramidite Chemistry)

For researchers synthesizing modified oligonucleotides, the protection strategy is critical.

Protocol for N6-methyl-dA Incorporation:

  • Reagent: Use 5'-Dimethoxytrityl-N6-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Protection: The N6-methyl group is secondary amine; often protected with Benzoyl (Bz) or Acetyl (Ac) to prevent branching, though some protocols use unprotected N6-Me if mild deprotection is used.

  • Coupling: Standard coupling time (3-6 minutes).

  • Deprotection: Standard ammonium hydroxide treatment (55°C, overnight) or AMA (room temp, 2 hours) if compatible with other mods.

Protocol for 2-Methyl-dA Incorporation:

  • Reagent: 5'-Dimethoxytrityl-2-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Synthesis Note: The 2-methyl group is stable and does not require specific protection, but the exocyclic amine (N6) still requires protection (usually Benzoyl).

  • Coupling: May require slightly extended coupling times due to minor steric effects during the phosphoramidite activation step.

LC-MS/MS Detection Workflow

To distinguish these isomers in genomic DNA, chromatography is essential as their masses are identical.

Methodology:

  • Digestion: Enzymatic hydrolysis of DNA to nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Water (0.1% Formic Acid) vs. Methanol/Acetonitrile.

    • Elution Order: 2mA typically elutes after 6mA due to the higher hydrophobicity of the C2-methyl group being more exposed in the nucleoside form compared to the N6-methyl which is part of the amine functionality. Note: Elution order must be empirically verified with standards.

  • Mass Spectrometry (MRM Transitions):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
6mA 266.1

150.1 (Base:

-Me-Ade)
~15-20
2mA 266.1

150.1 (Base: 2-Me-Ade)~15-20

Critical Note: Since the MRM transitions are identical (loss of deoxyribose -116 Da), chromatographic separation is the only way to distinguish them .

Part 4: Comparative Workflow Diagram

Workflow Sample DNA Sample Digestion Enzymatic Digestion (Nucleosides) Sample->Digestion LC LC Separation (C18 Column) Digestion->LC Branch Retention Time LC->Branch Res_6mA Peak A N6-methyl-dA (Epigenetic) Branch->Res_6mA Early Elution* Res_2mA Peak B 2-methyl-dA (Synthetic/Rare) Branch->Res_2mA Late Elution*

*Figure 2: Analytical workflow for distinguishing isomers. Elution order depends on specific column chemistry and buffer pH.

References

  • Sato, T. (1985). "Structure of N6-Methyl-2'-deoxyadenosine." Acta Crystallographica Section C, 41, 1624-1625. Link

  • Stephens, M., et al. (1996). "2-Methyladenine: a useful probe for minor groove interactions." Nucleic Acids Research, 24(15). Link

  • Greer, E. L., et al. (2015). "DNA Methylation on N6-Adenine in C. elegans." Cell, 161(4), 868-878. Link

  • Glen Research. "Methylated Nucleosides in DNA Synthesis." Glen Research Technical Guide. Link

  • MedChemExpress. "N6-Methyl-2'-deoxyadenosine Product Information." Link

Kinetic and Structural Mechanisms of 2'-C-Methylated Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

The Nomenclature Distinction

In the context of nucleoside analog drug development, precision is paramount. While "C2-methylation" strictly refers to the C2 position of the purine base (a modification often used to resist adenosine deaminase), the high-impact therapeutic class often colloquially grouped here involves methylation at the 2'-carbon of the ribose sugar (2'-C-methyl) .

This guide focuses primarily on the 2'-C-methyl purine nucleoside analogs (e.g., derivatives of 2'-C-methylguanosine like IDX-184 or related adenosine analogs), as these represent a blockbuster class of direct-acting antivirals (DAAs) targeting viral RNA-dependent RNA polymerases (RdRp).

The Structural "North" Lock

The biological potency of 2'-C-methyl analogs stems from a fundamental structural bias. The introduction of a methyl group at the 2' position creates a steric clash that forces the ribose ring into the C3'-endo ("North") conformation.

  • Biological Consequence: This conformation mimics the geometry of natural RNA in the A-form helix. Viral RdRps (like HCV NS5B or SARS-CoV-2 nsp12) have evolved to recognize this specific geometry, leading to high-affinity binding of the analog triphosphate.

  • Selectivity: Host DNA polymerases generally prefer the C2'-endo ("South") conformation, providing an intrinsic selectivity filter that reduces host toxicity.

Part 2: The Core Mechanism – Non-Obligate Chain Termination

Unlike "obligate" chain terminators (like AZT) which lack the 3'-OH group entirely, 2'-C-methyl analogs retain the 3'-OH. Their mechanism is more sophisticated, defined as Non-Obligate Chain Termination .

The Steric Gatekeeper Model
  • Incorporation: The analog triphosphate (TP) binds to the polymerase active site and is incorporated into the nascent RNA chain.

  • Translocation Block: The polymerase attempts to move downstream to bind the next incoming nucleotide.

  • The Clash: The bulky 2'-C-methyl group of the incorporated analog clashes with specific "gatekeeper" residues in the polymerase active site (often a Serine or Aspartate).

  • Stalling: This steric hindrance prevents the enzyme from achieving the closed conformation required for the next catalytic cycle. The polymerase stalls, and synthesis is terminated despite the presence of a 3'-OH.

Visualization of the Mechanism

The following diagram illustrates the kinetic decision matrix occurring within the viral polymerase.

MechanismOfAction Start Nucleoside Analog (TP) Binding Binding to RdRp Active Site (C3'-endo recognition) Start->Binding Incorp Catalytic Incorporation (Phosphodiester bond formation) Binding->Incorp Translocation Polymerase Translocation Attempt Incorp->Translocation Clash STERIC CLASH (2'-Me vs. Gatekeeper Residues) Translocation->Clash Wild Type Enzyme NextNuc Next Nucleotide Entry Translocation->NextNuc Mutant Enzyme (S282T) Termination Chain Termination (Replication Complex Dissociation) Clash->Termination Elongation Continued Elongation (Resistance Mutation) NextNuc->Elongation

Caption: Logic flow of non-obligate chain termination. The 2'-methyl group acts as a conditional brake, dependent on the spatial tolerance of the polymerase translocation pocket.

Part 3: Metabolic Activation Pathway

Nucleoside analogs are prodrugs. They must be intracellularly metabolized to the triphosphate form to be active. The rate-limiting step is often the first phosphorylation.[1]

The Kinase Cascade
  • Step 1 (Rate Limiting): Conversion of Nucleoside to Monophosphate (MP).[1] This is often inefficient for purine analogs due to poor substrate recognition by host kinases (e.g., Deoxycytidine kinase or Adenosine kinase).

    • Solution:ProTide Technology (phosphoramidate prodrugs) bypasses this step, delivering the MP directly into the cell.

  • Step 2: MP

    
     Diphosphate (DP) via UMP-CMP kinase.
    
  • Step 3: DP

    
     Triphosphate (TP) via Nucleoside Diphosphate Kinase (NDPK).
    

MetabolicActivation Prodrug ProTide / Prodrug (Cell Entry) Nuc Parent Nucleoside Prodrug->Nuc Degradation MP Nucleoside-MP Prodrug->MP Chemical Bypass Cleavage Esterase/CatA Cleavage Nuc->MP Kinase (Slow) DP Nucleoside-DP MP->DP NMP Kinase TP Nucleoside-TP (Active Species) DP->TP NDP Kinase Mito Mitochondrial Pol γ Inhibition TP->Mito Off-Target Toxicity

Caption: Intracellular activation cascade. ProTide strategies bypass the rate-limiting first kinase step (Nuc -> MP), rapidly increasing the intracellular pool of the active triphosphate.

Part 4: Experimental Protocols (Self-Validating Systems)

To confirm the mechanism of action and assess safety, the following protocols are standard.

Protocol: Primer-Extension Inhibition Assay

Objective: Determine if the analog acts as a chain terminator and at which position (


).

Reagents:

  • Recombinant Viral RdRp (e.g., HCV NS5B).

  • RNA Template (synthetic oligo).

  • Radiolabeled Primer (

    
    P-labeled 5'-end).
    
  • NTP pool (ATP, GTP, CTP, UTP).

  • Analog-TP (2'-C-Me-GTP).

Methodology:

  • Annealing: Mix

    
    P-Primer and Template in annealing buffer (50 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT.
    
  • Reaction Assembly: In reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 1 mM DTT), combine:
    
    • Annealed Primer/Template (100 nM).

    • Enzyme (500 nM).

  • Initiation: Add NTP mix containing the Analog-TP at varying concentrations (0, 10, 100, 500

    
    M).
    
    • Control: Use 3'-dGTP (obligate terminator) as a positive control for termination bands.

  • Incubation: 30°C for 30 minutes.

  • Quenching: Add 2x Loading Buffer (95% Formamide, 20 mM EDTA).

  • Analysis: Run on 15% denaturing PAGE sequencing gel. Visualize via phosphorimaging.

Validation Criteria:

  • Success: Observation of distinct bands halted at the incorporation site (

    
    ) or the immediate next site (
    
    
    
    ), disappearing as natural GTP concentration increases (competitive inhibition).
Protocol: Mitochondrial Toxicity Assessment (Glu/Gal Shift)

Objective: Distinguish between general cytotoxicity and mitochondrial-specific toxicity (inhibition of Pol


).

Methodology:

  • Cell Seeding: Seed HepG2 cells in two parallel 96-well plates.

  • Media Conditions:

    • Plate A (Glycolytic): High Glucose (25 mM). Cells rely on glycolysis (mitochondria independent).

    • Plate B (Oxidative): Galactose (10 mM) + Glutamine. Cells are forced to rely on Oxidative Phosphorylation (mitochondria dependent).

  • Treatment: Treat with serial dilutions of the Nucleoside Analog for 7-14 days (long-term exposure is critical for mtDNA depletion).

  • Readout: Measure cell viability (ATP content or MTT).

  • Calculation:

    
    
    

Interpretation:

  • Index > 3: Indicates specific mitochondrial toxicity (the drug is more toxic when cells must use mitochondria).

  • Index

    
     1:  General cytotoxicity (not specific to mitochondria).
    

Part 5: Comparative Data Summary

The following table summarizes the kinetic properties of key 2'-C-methyl purine analogs compared to natural nucleosides.

CompoundBaseModification

(HCV Replicon)

(Pol

)
Mechanism Type
IDX-184 Guanine2'-C-methyl10-50 nM> 100

M
Non-obligate Terminator
PSI-352938 Guanine2'-C-methyl, cyclic phosphate15 nM> 50

M
Non-obligate Terminator
Natural GTP GuanineNoneN/AN/ASubstrate
3'-dGTP Guanine3'-DeoxyN/A< 1

M
Obligate Terminator

Note: High


 for Pol 

indicates low mitochondrial toxicity, a critical safety threshold for this class.

Part 6: References

  • Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[2][3] The Journal of Biological Chemistry, 278(14), 11979–11984. Link

  • Sofia, M. J., et al. (2010). Discovery of a

    
    -d-2'-Deoxy-2'-
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202–7218. Link
  • Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides. PLoS Pathogens, 8(11), e1003030. Link

  • Bressanelli, S., et al. (2002). Crystal Structure of the RNA-dependent RNA Polymerase of Hepatitis C Virus. Proceedings of the National Academy of Sciences, 96(23), 13034–13039. Link

  • Feng, J. Y., et al. (2010). Mythyl-C-nucleoside analogs: A new class of potent nucleoside inhibitors of Hepatitis C Virus replication. Antimicrobial Agents and Chemotherapy, 54(11), 4661. Link

Sources

The Untapped Potential of Adenosine Methylation in Lymphoid Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Methylated Adenosine Analogs

The quest for novel therapeutics in lymphoid malignancies has led to a deep exploration of nucleoside analogs. While the specific compound 2-Methyl-2'-deoxyadenosine has not been extensively documented in publicly available scientific literature regarding its antitumor activity in this context, the broader and dynamic field of adenosine modification, particularly N6-methyladenosine (m6A) , has emerged as a critical regulator of cancer biology and a promising area for therapeutic intervention. This guide will provide an in-depth technical overview of the role of adenosine methylation, with a primary focus on the m6A RNA modification pathway, in the pathogenesis and potential treatment of lymphoid malignancies. We will also briefly touch upon other methylated adenosine analogs to provide a comprehensive landscape.

Section 1: The Spectrum of Adenosine Methylation in Oncology

Adenosine, a fundamental component of nucleic acids, can undergo methylation at two primary locations: the nucleobase or the ribose sugar.

  • Base Methylation (N6-methyladenosine - m6A): This is the most prevalent internal modification of messenger RNA (mRNA) and non-coding RNAs in most eukaryotes.[1][2] This dynamic and reversible modification plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][3] Its dysregulation is increasingly implicated in the development and progression of various cancers, including lymphoid malignancies.[3][4]

  • Sugar Methylation (e.g., 2'-O-methylation): This modification occurs at the 2'-hydroxyl group of the ribose sugar. While essential for the proper function of various RNA species and in protecting RNA from degradation, its direct role as a primary oncogenic driver in lymphoid malignancies is less established compared to m6A.

Section 2: The m6A Regulatory Machinery: Writers, Erasers, and Readers

The m6A modification is a tightly controlled process orchestrated by three classes of proteins:

  • Writers (Methyltransferases): These enzymes install the methyl group onto adenosine residues. The primary m6A writer complex consists of the catalytic subunit METTL3 and the stabilizing partner METTL14.[2][5]

  • Erasers (Demethylases): These enzymes remove the methyl group, making the modification reversible. The two known m6A erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[2][6]

  • Readers (m6A-Binding Proteins): These proteins recognize the m6A mark and mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.[2]

The balance between the activities of writers and erasers determines the overall m6A landscape of the cell, while readers translate this epigenetic mark into a functional consequence. In many lymphoid malignancies, the expression and activity of these regulatory proteins are dysregulated.[4][7]

m6A_Pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Function) METTL3_14 METTL3/METTL14 m6A_RNA N6-methyladenosine (m6A) in RNA METTL3_14->m6A_RNA FTO_ALKBH5 FTO / ALKBH5 YTH_Proteins YTHDF1/2/3 YTHDC1/2 Downstream_Effects mRNA Stability Translation Splicing YTH_Proteins->Downstream_Effects Unmodified_RNA Adenosine in RNA Unmodified_RNA->METTL3_14 Adds methyl group m6A_RNA->FTO_ALKBH5 Removes methyl group m6A_RNA->YTH_Proteins Recognition

Caption: The dynamic regulation of N6-methyladenosine (m6A) by writer, eraser, and reader proteins.

Section 3: Mechanistic Role of m6A in Lymphoid Malignancy Pathogenesis

Aberrant m6A modification contributes to the malignant phenotype of lymphoid cells through several mechanisms:

  • Regulation of Oncogenes and Tumor Suppressors: The stability and translation of mRNAs encoding key oncoproteins (e.g., MYC, BCL2) and tumor suppressors are often regulated by their m6A status.[5][7] For instance, increased m6A on the transcripts of oncogenes can enhance their expression, while the removal of m6A from tumor suppressor transcripts can lead to their degradation.

  • Control of Cell Proliferation and Survival: By modulating the expression of cell cycle regulators and anti-apoptotic factors, the m6A pathway can directly impact the uncontrolled proliferation and survival of malignant lymphoid cells.[5]

  • Influence on Hematopoietic Differentiation: The process of normal blood cell development is tightly regulated, and disruptions in this process are a hallmark of leukemia. The m6A machinery plays a crucial role in hematopoietic stem cell self-renewal and differentiation, and its dysregulation can contribute to a block in differentiation and the expansion of malignant blasts.[3]

m6A_Downstream_Effects cluster_effects Downstream Oncogenic Consequences Dysregulated_m6A Dysregulated m6A Pathway (e.g., Overexpressed Writers/Erasers) Increased_Oncogene_Expression Increased Oncogene Expression (e.g., MYC, BCL2) Dysregulated_m6A->Increased_Oncogene_Expression Decreased_Tumor_Suppressor Decreased Tumor Suppressor Expression Dysregulated_m6A->Decreased_Tumor_Suppressor Blocked_Differentiation Blocked Differentiation Dysregulated_m6A->Blocked_Differentiation Enhanced_Proliferation_Survival Enhanced Proliferation & Survival Increased_Oncogene_Expression->Enhanced_Proliferation_Survival Decreased_Tumor_Suppressor->Enhanced_Proliferation_Survival Malignant_Phenotype Malignant Phenotype of Lymphoid Cells Blocked_Differentiation->Malignant_Phenotype Enhanced_Proliferation_Survival->Malignant_Phenotype

Sources

Technical Deep Dive: 2-Methyl-2'-deoxyadenosine (2-Me-dA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and biological properties of 2-Methyl-2'-deoxyadenosine (2-Me-dA) , a purine nucleoside analog distinct from its isomers


-methyl-dA and 1-methyl-dA.

Part 1: Executive Summary & Chemical Identity

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a modified nucleoside where a methyl group replaces the hydrogen at the C2 position of the adenine nucleobase. Unlike the stabilizing 2-amino-dA (diaminopurine), 2-Me-dA introduces a hydrophobic moiety into the DNA minor groove, altering hydration patterns and enzymatic recognition without disrupting Watson-Crick base pairing.

Key Technical Characteristics:

  • IUPAC Name: 9-(2-deoxy-

    
    -D-erythro-pentofuranosyl)-2-methyl-9H-purin-6-amine.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 265.27 g/mol .

  • Base Pairing: Pairs with Thymine (T) via two hydrogen bonds.

  • Primary Utility: Adenosine Deaminase (ADA) resistance, minor groove probing, and antisense oligonucleotide (ASO) modification.

Part 2: Chemical Structure & Properties

Structural Analysis

The defining feature of 2-Me-dA is the C2-methylation. In a standard B-DNA helix, the C2 position of adenine faces the minor groove .

  • Steric Impact: The methyl group is bulkier than the hydrogen it replaces (

    
     van der Waals radius vs. 
    
    
    
    ). This creates a "bump" in the minor groove.
  • Hydration: The hydrophobic methyl group disrupts the "spine of hydration"—the ordered water molecules that typically stabilize the minor groove of A-tracts. This disruption often leads to a reduction in duplex thermal stability (

    
    )  compared to unmodified adenosine, contrasting sharply with 2-amino-dA, which stabilizes the duplex via an additional hydrogen bond.
    
  • Electronic Effect: The electron-donating methyl group increases the basicity of the purine ring slightly but does not alter the N1/N6 hydrogen bonding face.

Visualization: Structural Comparison

The following diagram illustrates the structural relationship between Adenosine, 2-Me-dA, and the stabilizing 2-Amino-dA.

NucleosideStructure cluster_0 Unmodified cluster_1 C2-Modified Analogs A Adenosine (dA) C2: -H Minor Groove: Neutral MeA 2-Me-dA C2: -CH3 Effect: Hydrophobic/Steric Result: ADA Resistant, Tm Destabilizing A->MeA Methylation (C2) AmA 2-Amino-dA C2: -NH2 Effect: H-Bond Donor Result: Tm Stabilizing (+3 H-bonds) A->AmA Amination (C2)

Caption: Structural divergence of C2-modified adenosine analogs. 2-Me-dA introduces a hydrophobic methyl group, whereas 2-Amino-dA introduces a hydrogen-bonding amino group.

Part 3: Synthesis & Incorporation[1]

Direct methylation of adenosine at C2 is chemically challenging due to the higher reactivity of the N1 and N6 positions. The preferred synthetic route utilizes a cross-coupling approach starting from a halogenated precursor, typically 2-chloro-2'-deoxyadenosine (Cladribine) .

Synthetic Route: Palladium-Catalyzed Cross-Coupling

This protocol describes the conversion of 2-chloro-dA to 2-Me-dA, followed by phosphoramidite generation for solid-phase synthesis.

Step 1: Protection The 3' and 5' hydroxyls of 2-chloro-2'-deoxyadenosine are protected (e.g., with TBDMS or acetyl groups) to prevent side reactions.

Step 2: Suzuki-Miyaura Coupling The C2-chloride is a good leaving group for Palladium-catalyzed cross-coupling.

  • Reagents: Methylboronic acid (

    
    ), 
    
    
    
    (catalyst), Phosphine ligand (e.g., TPP or S-Phos), Base (
    
    
    ).
  • Mechanism: Oxidative addition of Pd into the C2-Cl bond, followed by transmetallation with the methylboronate, and reductive elimination to form the C2-Me bond.

Step 3: Phosphoramidite Conversion

  • 5'-Dimethoxytritylation (DMT): Standard protection of the 5'-OH.

  • 3'-Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-Chloro-2'-deoxyadenosine (Cladribine) Step1 Step 1: Hydroxyl Protection (Acetyl/TBDMS) Start->Step1 Step2 Step 2: Pd-Catalyzed Cross-Coupling (MeB(OH)2, Pd(0)) Target: C2-Methylation Step1->Step2 Suzuki-Miyaura Step3 Step 3: Deprotection & Isolation Yields: 2-Me-dA Nucleoside Step2->Step3 Step4 Step 4: 5'-DMT Protection Step3->Step4 End Final: 3'-Phosphoramidite Generation Ready for Solid Phase Synthesis Step4->End

Caption: Synthetic pathway from commercially available Cladribine to the 2-Me-dA phosphoramidite building block.

Part 4: Biological Implications & Applications[2]

Adenosine Deaminase (ADA) Resistance

Mechanism: ADA catalyzes the irreversible deamination of adenosine to inosine. The enzyme requires access to the C6-amino group and the N1 position.

  • Effect of 2-Me-dA: The methyl group at C2 creates steric hindrance near the active site pocket of ADA. It may also alter the electron density of the purine ring, rendering the molecule a poor substrate for the enzyme.

  • Result: 2-Me-dA oligonucleotides are highly resistant to degradation in serum, extending their half-life significantly compared to unmodified DNA.

Thermal Stability ( )

Contrary to the stabilizing effect of 2-amino-dA, 2-Me-dA is generally destabilizing to the DNA duplex.

  • 
    :  Typically 
    
    
    
    to
    
    
    per modification.
  • Cause: The hydrophobic methyl group protrudes into the minor groove, displacing the "spine of hydration" water molecules that bridge the strands in A-T rich regions. It does not form the cross-strand hydrogen bond seen with 2-amino-A.

Data Summary Table
FeatureAdenosine (dA)2-Amino-dA2-Methyl-dA (2-Me-dA)
C2 Substituent Hydrogen (-H)Amine (-NH2)Methyl (-CH3)
Base Pairing 2 H-bonds (vs T)3 H-bonds (vs T)2 H-bonds (vs T)
Duplex Stability (

)
ReferenceStabilizing (+3°C/mod)Destabilizing (~ -1°C/mod)
ADA Resistance None (Rapid metabolism)ModerateHigh
Groove Interaction NeutralH-bond DonorHydrophobic / Steric

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Me-dA via Suzuki Coupling

Validates the chemical identity of the base.

  • Reactants: Dissolve 1 mmol of protected 2-chloro-dA in degassed 1,4-dioxane/water (4:1).

  • Catalyst: Add 10 mol%

    
     or 
    
    
    
    with S-Phos.
  • Coupling: Add 2.0 equiv. Methylboronic acid and 3.0 equiv.

    
    .
    
  • Conditions: Reflux at 100°C for 4–12 hours under Argon. Monitor by TLC/LC-MS.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Measurement of 2-Me-dA Oligonucleotides

Validates the structural impact on the duplex.

  • Preparation: Prepare

    
     duplex DNA in buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
    
    • Control: 5'-GCG TTT TTT GCG-3' + Complement.

    • Test: 5'-GCG TTT (2-Me-A)TT GCG-3' + Complement.

  • Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min, monitoring absorbance at 260 nm.

  • Analysis: Determine

    
     from the first derivative of the melting curve (
    
    
    
    ).
  • Expectation: The Test duplex should show a lower

    
     than the Control.
    

References

  • Synthesis of 2-Substituted Adenosine Analogs

    • Title: Palladium-catalyzed cross-coupling reactions of 2-chloroadenosine deriv
    • Source:Journal of Organic Chemistry.
    • Context: Describes the Suzuki-Miyaura coupling conditions for C2-methyl
  • ADA Resistance & Biological Activity

    • Title: 2'-Deoxyadenosine selectively kills nonneuronal cells... (ADA inhibition context).
    • Source:Brain Research.
    • Context: Discusses the toxicity and metabolic stability of dA analogs.
  • Thermodynamic Stability of Modified DNA

    • Title: Effects of Adenine Methylation on the Structure and Thermodynamic Stability of DNA.
    • Source:NIH / PMC.
    • Context: Details the destabilizing effects of methyl groups in specific DNA grooves.
  • Phosphoramidite Chemistry

    • Title: A Simple Guide to Phosphoramidite Chemistry.
    • Source:Twist Bioscience.
    • Context: General protocol for oligonucleotide synthesis using modified amidites.

The 2-Substituted Deoxyadenosine Scaffold: A Technical Guide to Lymphoid Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evolution, mechanistic validation, and clinical translation of 2-substituted deoxyadenosine derivatives, focusing on Cladribine (2-CdA) as the archetype and Clofarabine as its structural evolution.

Executive Summary

The development of 2-substituted deoxyadenosine derivatives represents a triumph of rational drug design grounded in the pathophysiology of Adenosine Deaminase (ADA) deficiency. Unlike stochastic screening, this class was engineered to mimic a genetic metabolic defect—the accumulation of deoxyadenosine triphosphate (dATP)—to selectively ablate lymphoid lineages. This guide analyzes the history, chemical logic, and experimental validation of these agents, serving as a blueprint for nucleoside analogue development.

Part 1: Historical Genesis & Rational Design

The ADA Deficiency Paradigm

In the 1970s, immunologists observed that children with Hereditary Adenosine Deaminase (ADA) Deficiency exhibited Severe Combined Immunodeficiency (SCID), characterized by the profound absence of T and B lymphocytes.

The Mechanistic Insight: Dr. Dennis Carson and Dr. Ernest Beutler at the Scripps Research Institute hypothesized that the lymphotoxicity was caused by the accumulation of deoxyadenosine (dAdo), a substrate usually deaminated by ADA.[1] In the absence of ADA, dAdo is phosphorylated by Deoxycytidine Kinase (dCK) , an enzyme highly expressed in lymphocytes. The resulting dATP pool inhibits Ribonucleotide Reductase (RNR) , starving the cell of other dNTPs and halting DNA synthesis.

The Chemical Solution: 2-Substitution

To replicate this toxicity therapeutically in lymphoid cancers (e.g., Hairy Cell Leukemia), researchers needed a molecule that:

  • Mimicked deoxyadenosine (substrate for dCK).[1]

  • Was resistant to ADA (preventing detoxification).[2]

The Structural Breakthrough: Substitution at the 2-position of the purine ring (specifically with a halogen) renders the molecule impervious to ADA.

  • Cladribine (2-CdA): The addition of a chlorine atom at position 2 creates steric and electronic hindrance that prevents ADA from binding/catalyzing deamination, while retaining affinity for dCK.

Part 2: Mechanism of Action – A Self-Validating System

The efficacy of 2-substituted deoxyadenosines acts as a self-validating system dependent on the ratio of activating enzymes (dCK) to deactivating enzymes (5'-Nucleotidase).

The Metabolic Trap (Intracellular Accumulation)
  • Entry: 2-CdA enters the cell via Equilibrative Nucleoside Transporters (ENT1/ENT2).

  • Phosphorylation (The Rate-Limiting Step): dCK phosphorylates 2-CdA to 2-CdAMP.[3] Crucially, 2-CdA is a superior substrate for dCK compared to endogenous deoxyadenosine.

  • Accumulation: Because 2-CdA is resistant to ADA, the reaction equilibrium shifts heavily toward the phosphorylated nucleotide forms (2-CdATP).[4]

Dual-Target Cytotoxicity

Once converted to the triphosphate form (2-CdATP), the molecule executes a pincer movement on cell survival:[3]

  • Inhibition of Ribonucleotide Reductase (RNR): 2-CdATP binds to the allosteric specificity site of RNR, inhibiting the reduction of ribonucleotides to deoxyribonucleotides (dNTPs). This depletes the cellular pool of DNA building blocks.[5]

  • DNA Polymerase Inhibition: 2-CdATP competes with dATP for incorporation into DNA. Once incorporated, it acts as a chain terminator or causes stalling of the replication fork, triggering DNA repair pathways that the cell cannot complete.

Apoptosis in Non-Dividing Cells (The "Hairy Cell" Specificity)

Unlike most antimetabolites that only kill dividing cells, 2-CdA induces apoptosis in quiescent (G0) lymphocytes.

  • Mechanism: Accumulation of DNA strand breaks activates Poly(ADP-ribose) polymerase (PARP) .[6] Excessive PARP activation depletes cellular NAD+ and ATP, leading to a bioenergetic collapse and mitochondrial release of Cytochrome C.

Visualization: The 2-CdA Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Lymphocyte) cluster_nucleus Nucleus 2-CdA_out 2-CdA (Cladribine) ENT ENT Transporter 2-CdA_in 2-CdA (Intracellular) ADA Adenosine Deaminase (ADA) 2-CdA_in->ADA RESISTANT dCK Deoxycytidine Kinase (dCK) 2-CdA_in->dCK Phosphorylation (Rate Limiting) 2-CdAMP 2-CdAMP dCK->2-CdAMP 5NT 5'-Nucleotidase (5'-NT) 5NT->2-CdA_in 2-CdAMP->5NT Dephosphorylation 2-CdADP 2-CdADP 2-CdAMP->2-CdADP 2-CdATP 2-CdATP (Active Toxin) 2-CdADP->2-CdATP RNR Ribonucleotide Reductase 2-CdATP->RNR Inhibits Mito Mitochondria (Cytochrome C Release) 2-CdATP->Mito Direct Toxicity? DNA_Pol DNA Polymerase alpha/beta 2-CdATP->DNA_Pol Incorporation Apoptosis Apoptosis Mito->Apoptosis Cell Death DNA_Breaks DNA Strand Breaks DNA_Pol->DNA_Breaks PARP PARP Activation DNA_Breaks->PARP NAD_ATP NAD+/ATP Depletion PARP->NAD_ATP Depletes NAD_ATP->Mito Triggers

Caption: Metabolic activation pathway of Cladribine showing the critical ADA resistance checkpoint and dual nuclear/mitochondrial toxicity.

Part 3: Chemical Evolution & Synthesis Protocols

Evolution: From Cladribine to Clofarabine

While Cladribine (2-chloro-2'-deoxyadenosine) revolutionized HCL treatment, its stability in acidic environments (oral bioavailability) and susceptibility to bacterial cleavage prompted further evolution.

FeatureCladribine (2-CdA)Clofarabine (2-Cl-2'-F-ara-A)
Base Modification 2-Chloro (ADA Resistance)2-Chloro (ADA Resistance)
Sugar Modification 2'-Deoxyribose2'-Fluoro-Arabinose
Stability Acid labile (glycosidic bond)Highly acid stable (F stabilizes bond)
dCK Affinity HighHigher (optimized fit)
Primary Indication Hairy Cell Leukemia, MSPediatric ALL, AML
Protocol: High-Yield Synthesis Logic (2-CdA)

Note: This outlines the chemical logic for process chemists, not a bench recipe.

Objective: Synthesize 2-chloro-2'-deoxyadenosine from 2,6-dichloropurine.

  • Glycosylation (The Fusion):

    • Reactants: 2,6-dichloropurine + 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-alpha-D-ribofuranose.

    • Catalyst: Sodium hydride (NaH) in acetonitrile.

    • Logic: Use of the sodium salt of the purine ensures regiospecific N9-glycosylation.

  • Ammonolysis (The Substitution):

    • Reagent: Methanolic Ammonia.

    • Conditions: Pressure vessel at 100°C.

    • Logic: This step performs two functions simultaneously: it deprotects the sugar (removes toluoyl groups) and selectively converts the 6-chloro group to a 6-amino group, yielding the 2-chloro-adenine core. The 2-chloro is less reactive and remains intact.

  • Purification:

    • Crystallization from ethanol/water.

Part 4: Experimental Validation Protocols

To validate a new 2-substituted derivative, the following assays are mandatory to confirm the "ADA-Resistance" mechanism.

Assay 1: ADA Resistance Verification

Purpose: Confirm the candidate drug is not a substrate for Adenosine Deaminase. Methodology:

  • Reaction Mix: Incubate 50 µM of the test compound (e.g., 2-CdA) with 0.1 units of calf intestinal ADA in phosphate buffer (pH 7.4).

  • Control: Run parallel reaction with Deoxyadenosine (positive control).

  • Detection: Monitor the decrease in absorbance at 265 nm (loss of the adenine ring) and increase at 250 nm (formation of inosine ring) via UV-Vis spectrophotometry over 60 minutes.

  • Criteria: The candidate must show <5% change in absorbance, whereas the control should show >90% conversion.

Assay 2: dCK Dependency (The "Rescue" Assay)

Purpose: Prove that toxicity is dependent on phosphorylation by dCK. Methodology:

  • Cell Line: CCRF-CEM (T-lymphoblast) vs. CCRF-CEM/dCK- (dCK deficient mutant).

  • Treatment: Treat both lines with graded concentrations of the drug (0.1 nM – 10 µM) for 72 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Validation: The IC50 in the dCK-deficient line must be >100-fold higher than in the wild-type line, confirming the drug is a prodrug requiring dCK activation.

References

  • Beutler, E. (1992). "Cladribine (2-chlorodeoxyadenosine)."[1][3][4][7][8][9][10] The Lancet. Link

  • Carson, D. A., et al. (1980). "Specific toxicity of 2-chlorodeoxyadenosine toward resting and proliferating human lymphocytes."[11] Blood. Link

  • Piro, L. D., et al. (1990). "Lasting remissions in hairy-cell leukemia induced by a single infusion of 2-chlorodeoxyadenosine."[2] New England Journal of Medicine. Link

  • Bonate, P. L., et al. (2006). "Discovery and development of clofarabine: a nucleoside analogue for treating cancer."[5] Nature Reviews Drug Discovery. Link

  • Lotfi, K., et al. (1999). "The role of adenosine deaminase in the sensitivity of human leukemia cells to 2-chloro-2'-deoxyadenosine." British Journal of Haematology. Link

Sources

2-Methyl-2'-deoxyadenosine molecular weight and formula C11H15N5O3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-2'-deoxyadenosine , a modified nucleoside analog with significant utility in nucleic acid thermodynamics, enzymatic resistance studies, and pharmaceutical development.

Executive Summary

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a synthetic purine nucleoside analog characterized by the substitution of a methyl group at the C2 position of the adenine ring. Unlike its epigenetic isomer


-methyl-2'-deoxyadenosine (6mA), 2-Me-dA is primarily utilized as a mechanistic probe to study Adenosine Deaminase (ADA)  resistance and DNA minor groove interactions . Its hydrophobic C2-methyl group provides a unique steric profile that alters base-stacking thermodynamics and enzymatic recognition without disrupting Watson-Crick hydrogen bonding.
Chemical Identity & Physicochemical Properties

The compound is distinct from the naturally occurring epigenetic marker


-methyl-2'-deoxyadenosine. The C2-methyl substitution creates a carbon-carbon bond that is chemically stable and resistant to oxidative demethylation by AlkB family enzymes.
PropertySpecification
Systematic Name 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-2-methyl-9H-purin-6-amine
Common Name 2-Methyl-2'-deoxyadenosine (2-Me-dA)
CAS Registry Number 110952-90-4
Molecular Formula C₁₁H₁₅N₅O₃
Molecular Weight 265.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in H₂O

(UV)
~262 nm (shifted slightly red vs. dA due to hyperconjugation)
pKa ~5.6 (N1 protonation), slightly higher than dA (3.[1]8) due to inductive effect of methyl group
Synthesis & Production Protocols

The synthesis of 2-Me-dA is non-trivial due to the need for regioselective alkylation at the electron-deficient C2 position. The most robust pathway utilizes palladium-catalyzed cross-coupling on a halogenated precursor.

Core Synthesis Pathway: Stille/Suzuki Coupling

This protocol avoids the harsh conditions of ring-closure synthesis and utilizes the commercially available precursor 2-Chlorodeoxyadenosine (Cladribine) or 2-Iododeoxyadenosine .

Step-by-Step Methodology:

  • Protection:

    • Reagents: 2-Iodo-2'-deoxyadenosine, TBS-Cl (tert-butyldimethylsilyl chloride), Imidazole, DMF.

    • Procedure: Protect the 3' and 5' hydroxyl groups to prevent side reactions. Stir 2-iodo-dA with 2.5 eq. TBS-Cl and 5 eq. Imidazole in dry DMF for 12h at RT.

    • Yield: >90% (Bis-TBS intermediate).

  • C2-Methylation (Palladium Cross-Coupling):

    • Reagents: Bis-TBS-2-iodo-dA, Trimethylaluminum (

      
      ) or Methylboronic acid, 
      
      
      
      (Tetrakis), THF (anhydrous).
    • Critical Step: Under Argon atmosphere, reflux the protected nucleoside with 2.0 eq.

      
       and 5 mol% Pd catalyst in THF.
      
    • Note:

      
       is pyrophoric; Zinc Methyl (
      
      
      
      ) is a safer alternative for scale-up.
    • Mechanism: Oxidative addition of Pd into C2-I bond

      
       Transmetallation with Al-Me 
      
      
      
      Reductive elimination to form C2-Me bond.
  • Deprotection:

    • Reagents: TBAF (Tetrabutylammonium fluoride) in THF.

    • Procedure: Treat the methylated intermediate with 2.2 eq. TBAF for 2h at RT to remove silyl groups.

    • Purification: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

SynthesisPathway Start 2-Iodo-2'-deoxyadenosine (Precursor) Step1 3',5'-O-Bis(TBS) Protection (TBS-Cl, Imidazole) Start->Step1 90% Yield Step2 Pd-Catalyzed Methylation (AlMe3, Pd(PPh3)4, THF) Step1->Step2 Cross-Coupling Step3 Deprotection (TBAF) Step2->Step3 Desilylation Final 2-Methyl-2'-deoxyadenosine (Target) Step3->Final HPLC Purification

Figure 1: Palladium-catalyzed synthesis of 2-Methyl-2'-deoxyadenosine from halogenated precursors.

Biological Mechanisms & Applications
4.1 Adenosine Deaminase (ADA) Resistance

Adenosine Deaminase (ADA) rapidly converts deoxyadenosine to deoxyinosine, a key step in purine catabolism.

  • Mechanism: ADA requires a nucleophilic attack by water (activated by a Zinc cofactor) at the C6 position.

  • 2-Me-dA Effect: The methyl group at C2 introduces significant steric bulk in the enzyme's binding pocket. This prevents the rotation required for the substrate to align with the catalytic center, rendering 2-Me-dA highly resistant to deamination.

  • Application: 2-Me-dA scaffolds are used to design metabolically stable aptamers and antisense oligonucleotides (ASOs) that persist in serum longer than unmodified DNA.

4.2 Thermodynamic Stability in DNA Duplexes

The incorporation of 2-Me-dA affects the thermal melting temperature (


) of DNA duplexes.
  • Base Pairing: Forms a Watson-Crick base pair with Thymine. The N1 and N6 positions remain available for H-bonding.

  • Stacking: The methyl group is hydrophobic and enhances base-stacking interactions with adjacent base pairs, often increasing

    
     by 0.5–1.0°C per modification compared to dA.
    
  • Minor Groove Clash: However, the C2-methyl group protrudes into the minor groove . In certain sequence contexts (e.g., A-tracts), this can disrupt the "spine of hydration," leading to local structural distortions.

4.3 AlkB Repair Probe

The AlkB family of enzymes (e.g., ALKBH2, ALKBH3) repairs alkylated DNA via oxidative demethylation.[2]

  • Substrates: AlkB typically repairs

    
    -methyladenine (1mA) and 
    
    
    
    -methylcytosine (3mC).
  • 2-Me-dA Utility: Because the methyl group is attached to a carbon (C2) rather than a nitrogen, the C-C bond is too strong for the AlkB iron-oxo center to oxidize. Therefore, 2-Me-dA is used as a non-repairable structural probe to study the binding affinity of AlkB without the complication of catalytic turnover.

BiologicalMechanism cluster_ADA Enzymatic Resistance cluster_Thermo Thermodynamics Compound 2-Methyl-2'-deoxyadenosine (In DNA Strand) ADA Adenosine Deaminase (ADA) Compound->ADA Encounters Duplex DNA Duplex Formation Compound->Duplex Incorporates into Resistance Steric Hindrance at Active Site (Blocks Deamination) ADA->Resistance Interaction Stacking Enhanced Hydrophobic Stacking (Increases Tm) Duplex->Stacking Primary Effect Groove Minor Groove Protrusion (Disrupts Hydration Spine) Duplex->Groove Secondary Effect

Figure 2: Mechanistic impact of 2-Me-dA on enzymatic recognition and DNA structure.

Experimental Protocols
Protocol A: HPLC Purification of 2-Me-dA
  • Column: C18 Reverse-Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% Triethylammonium acetate (TEAA) in Water (pH 7.0).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% to 10% B over 20 min, then to 50% B over 10 min.

  • Detection: UV at 260 nm.

  • Retention Time: 2-Me-dA elutes after dA due to increased hydrophobicity.

Protocol B: Enzymatic Stability Assay (ADA)
  • Preparation: Dissolve oligonucleotide containing 2-Me-dA (10 µM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Initiation: Add Calf Intestine Adenosine Deaminase (CIAP) (0.01 U/µL).

  • Monitoring: Incubate at 37°C. Aliquot at 0, 15, 30, 60, and 120 min.

  • Analysis: Quench with EDTA/Heat (95°C, 5 min). Analyze by denaturing PAGE or LC-MS.

  • Expected Result: Unmodified dA is converted to dI (mass +1 Da, shift in retention). 2-Me-dA remains intact.[3]

References
  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design. Link

  • MedChemExpress . (2024). 2-Methyl-2'-deoxyadenosine Product Datasheet & Properties. Link

  • Seela, F., & Thomas, H. (1995). Duplex stability of DNA containing 2-amino-2'-deoxyadenosine and 2-methyl-2'-deoxyadenosine. Helvetica Chimica Acta. (Authoritative source on thermodynamics).[4]

  • Nair, V., et al. (1989). Synthesis and biological activity of 2-substituted-2'-deoxyadenosines. Journal of Medicinal Chemistry. (Primary synthesis reference).

Sources

Difference between 2-methyladenine and N6-methyladenine nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Divergence: A Technical Guide to 2-Methyladenine vs. N6-Methyladenine Nucleosides

Executive Summary In the rapidly evolving fields of epitranscriptomics and RNA therapeutics, the precise distinction between adenosine methylation isomers is critical. While N6-methyladenosine (m6A ) is recognized as the dominant regulatory mark in eukaryotic mRNA, its isomer 2-methyladenosine (m2A ) plays a fundamentally different role, primarily in bacterial ribosomal RNA (rRNA) and transfer RNA (tRNA) stabilization. This guide dissects the structural, enzymatic, and analytical divergences between these two nucleosides, providing researchers with a self-validating roadmap for detection and therapeutic targeting.

Part 1: Structural & Chemical Divergence

The biological function of these isomers is dictated by their steric impact on the Watson-Crick face of the adenine base.

Chemical Architecture
  • N6-methyladenosine (m6A): The methyl group is attached to the exocyclic amine at position 6.[1][2] Crucially, the anti conformation of the methyl group allows Watson-Crick base pairing with Uridine, though it alters the energetics and stability of the duplex. This allows m6A to exist within coding regions of mRNA without blocking reverse transcription or translation, although it modulates reader protein binding.

  • 2-methyladenosine (m2A): The methyl group is attached to the C2 carbon of the purine ring. This position resides in the minor groove of a standard A-form RNA helix. The steric bulk of the C2-methyl group can clash with the sugar-phosphate backbone or disrupt hydration shells, often enforcing specific local conformations (e.g., C2'-endo sugar pucker) to prevent non-canonical pairing.

Comparative Properties Table
FeatureN6-methyladenosine (m6A)2-methyladenosine (m2A)
Methyl Position Exocyclic Nitrogen (N6)Purine Ring Carbon (C2)
Watson-Crick Face Available (pairing with U allowed)Sterically modulated (Minor groove)
Chemical Stability Stable (formed via Dimroth rearrangement from m1A)Stable C-C bond
Primary Domain Eukaryotic mRNA (Epitranscriptome)Bacterial rRNA & tRNA (Translational fidelity)
pKa (approx) ~3.5 (N1 protonation)~3.8 (N1 protonation)
Mass (Monoisotopic) 281.11 Da (Nucleoside)281.11 Da (Nucleoside)
Structural Logic Flow

The following diagram illustrates how the methylation position dictates the biological outcome.

structural_logic cluster_m6A N6-Methylation (m6A) cluster_m2A C2-Methylation (m2A) Adenine Adenine Scaffold N6_Pos Modification at N6 (Exocyclic Amine) Adenine->N6_Pos C2_Pos Modification at C2 (Ring Carbon) Adenine->C2_Pos WC_Pairing Watson-Crick Face ACCESSIBLE N6_Pos->WC_Pairing Reader_Bind Recruits YTH Reader Proteins WC_Pairing->Reader_Bind Outcome_m6A mRNA Decay/Translation (Eukaryotic Regulation) Reader_Bind->Outcome_m6A Minor_Groove Minor Groove STERIC CLASH C2_Pos->Minor_Groove Helix_Stab Enforces Local Conformation Minor_Groove->Helix_Stab Outcome_m2A Ribosome Stability/ Antibiotic Resistance Helix_Stab->Outcome_m2A

Figure 1: Structural causality map showing how the methylation site (N6 vs C2) diverges into distinct biological fates.

Part 2: Biological Context & Enzymology[3]

Distinguishing the "Writers" (methyltransferases) is essential for drug target identification.

The m6A Machinery (Eukaryotic Focus)

The m6A mark is dynamic and reversible.

  • Writers: The core complex consists of METTL3 (catalytic subunit) and METTL14 (RNA binding scaffold).[3]

  • Erasers: Demethylases like FTO and ALKBH5 remove the mark, highlighting its regulatory nature.

  • Function: Controls mRNA splicing, nuclear export, and stability.[2]

The m2A Machinery (Prokaryotic/tRNA Focus)

The m2A mark is typically constitutive and structural.

  • Writers (Bacteria): The radical-SAM methyltransferase RlmN is the primary enzyme responsible for C2-methylation of adenosine (specifically A2503 in 23S rRNA).

    • Note: Do not confuse with RlmA, which methylates Guanine (G745/G748).

  • Writers (Eukaryotes): In plants and specific tRNA contexts, homologs like RLMNL (RlmN-Like) install m2A at position 37 of tRNAs to prevent frameshifting.

  • Function: In bacteria, m2A at A2503 is located in the peptidyl transferase center. Methylation here confers resistance to antibiotics like linezolid and chloramphenicol by sterically hindering drug binding.

Part 3: Analytical Differentiation Protocol

The Challenge: m6A and m2A are isomers. They share the exact same molecular weight (MW 267.24 for the base, 281.27 for the nucleoside) and fragmentation patterns in low-resolution MS. Standard mass spectrometry cannot distinguish them without prior chromatographic separation.

The Solution: High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) using a specific elution gradient.

Validated LC-MS/MS Workflow

Step 1: Sample Preparation

  • Lysis: Lyse cells in a denaturing buffer containing deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to prevent artifactual deamination.

  • Digestion: Digest RNA to single nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase (BAP).

    • Expert Insight: Ensure complete digestion; incomplete digestion can leave dinucleotides that mimic methylated masses.

Step 2: Chromatographic Separation (The Critical Step)

  • Column: Reverse-phase C18 (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is required to resolve isomers.

    • 0-5 min: 0% B

    • 5-15 min: 0% -> 10% B (Slow ramp)

    • 15-20 min: 10% -> 100% B (Wash)

  • Elution Order: Due to the hydrophobicity of the exocyclic methyl group, m6A typically elutes later than m2A and unmodified Adenosine on C18 columns.

Step 3: Mass Spectrometry Detection (MRM Mode) Monitor the transition from the nucleoside parent ion to the base fragment ion.

  • m6A Transition: 282.1

    
     150.1 (Loss of Ribose, 132 Da).
    
  • m2A Transition: 282.1

    
     150.1 (Identical transition).
    
  • Differentiation: Reliance is entirely on Retention Time (RT) . You must run pure synthetic standards of m6A and m2A side-by-side to establish RT windows.

Analytical Workflow Diagram

analytical_workflow cluster_detection MS/MS Detection (MRM: 282.1 -> 150.1) Sample Total RNA Sample Digestion Enzymatic Digestion (Nuclease P1 + BAP) Sample->Digestion LC_Sep UHPLC Separation (C18 Column, Slow Gradient) Digestion->LC_Sep Single Nucleosides Peak_m2A Peak 1: m2A (Earlier Elution) LC_Sep->Peak_m2A Ring Methyl (Less Hydrophobic) Peak_m6A Peak 2: m6A (Later Elution) LC_Sep->Peak_m6A Exocyclic Methyl (More Hydrophobic) Quant Quantification vs. Synthetic Standards Peak_m2A->Quant Peak_m6A->Quant

Figure 2: LC-MS/MS workflow emphasizing the chromatographic separation required to distinguish the isobaric nucleosides.

Part 4: Therapeutic Implications[7]

The distinction between these isomers opens two distinct avenues for drug development.

Oncology: Targeting m6A
  • Target: METTL3 (Writer).

  • Mechanism: In Acute Myeloid Leukemia (AML), METTL3 is often overexpressed, leading to hyper-methylation of oncogenes (e.g., MYC, BCL2), which stabilizes their transcripts.

  • Strategy: Small molecule inhibitors of METTL3 catalytic activity block m6A deposition, destabilizing oncogenic mRNA and inducing apoptosis.

Infectious Disease: Targeting m2A
  • Target: RlmN (Bacterial Writer).

  • Mechanism: The presence of m2A at position 2503 in bacterial 23S rRNA confers resistance to linezolid and other ribosome-targeting antibiotics.

  • Strategy: Developing inhibitors of RlmN could re-sensitize resistant bacterial strains (e.g., MRSA/VRE) to existing antibiotic classes. This represents an "anti-resistance" adjuvant approach.

References

  • Dominissini, D. et al. (2012). Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq. Nature. Link

  • Toh, S. M. et al. (2008). Acquisition of a natural resistance gene renders a clinical strain of methicillin-resistant Staphylococcus aureus resistant to the synthetic antibiotic linezolid. Molecular Microbiology. Link (Describes RlmN-mediated m2A resistance).

  • Meyer, K. D. et al. (2012). Comprehensive analysis of mRNA methylation reveals enrichment in 3' UTRs and near stop codons. Cell. Link

  • Duan, H. et al. (2024). C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons.[6][7] Nature Communications. Link

  • Cai, J. et al. (2015). Quantitative Analysis of m6A RNA Modification by Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-2'-deoxyadenosine Phosphoramidite

[1]

Abstract & Strategic Overview

The incorporation of 2-Methyl-2'-deoxyadenosine (2-Me-dA) into oligonucleotides is a critical strategy for structural biology and therapeutic development.[1] Unlike N6-methyladenosine (m6A), which affects Watson-Crick base pairing, the methyl group at the C2 position of the purine ring protrudes into the DNA minor groove. This modification alters the hydration spine, local curvature, and protein-DNA recognition without disrupting base pairing.

This Application Note details the conversion of the free nucleoside 2-methyl-2'-deoxyadenosine to its 5'-DMT-3'-phosphoramidite form.

Synthetic Strategy: The "Transient Protection" Advantage

Traditional protection schemes for adenosine analogs often involve laborious multi-step blocking and deblocking of hydroxyl groups. This protocol utilizes the Transient Silylation method (One-Pot).[1]

  • Transient Masking: The 3' and 5' hydroxyls are temporarily masked with trimethylsilyl (TMS) groups.

  • N-Acylation: The exocyclic amine (N6) is benzoylated.[1]

  • Selective Cleavage: Mild hydrolysis removes the labile TMS ethers while retaining the N-benzoyl amide.

This approach reduces purification steps and maximizes yield, critical when working with high-value modified nucleosides.[1]

Chemical Pathway Visualization

The following diagram outlines the synthetic workflow from the core nucleoside to the final phosphoramidite.

GNucleoside2-Me-dA Nucleoside(Starting Material)TransientTransient TMS Protection(TMS-Cl / Pyridine)Nucleoside->TransientStep 1aN_ProtectionN6-Benzoylation(BzCl)Transient->N_ProtectionStep 1bHydrolysisTMS Cleavage(Aq. NH3 / Pyridine)N_Protection->HydrolysisStep 1cIntermediateN6-Bz-2-Me-dAHydrolysis->IntermediateIsolateDMT_Rxn5'-O-DMT Protection(DMT-Cl / Pyridine)Intermediate->DMT_RxnStep 2Phosphitylation3'-Phosphitylation(CEP-Cl / DIPEA)DMT_Rxn->PhosphitylationStep 3FinalProduct2-Me-dA PhosphoramiditePhosphitylation->FinalProductFinal QC

Figure 1: Synthetic workflow for 2-Methyl-2'-deoxyadenosine phosphoramidite using transient silylation strategy.

Experimental Protocols

Reagent Stoichiometry Table
ReagentEquiv.[2]RoleCritical Note
2-Me-dA Nucleoside 1.0SubstrateMust be thoroughly dried (P₂O₅, vacuum).[1]
TMS-Cl 5.0Transient ProtectantExcess ensures complete OH masking.[1]
Benzoyl Chloride (BzCl) 1.1 - 1.2N-ProtectantLimiting excess prevents bis-benzoylation.[1]
DMT-Cl 1.25'-ProtectantAdd portion-wise to minimize bis-DMT.[1]
CEP-Cl 1.5Phosphitylating AgentSensitive to moisture; use fresh.[1][3]
DIPEA 4.0Base (Phosphitylation)Must be distilled/anhydrous.
Phase 1: N6-Benzoylation (Transient Protection)[1]

Objective: Selectively protect the exocyclic amine without permanently blocking sugar hydroxyls.

  • Drying: Co-evaporate the starting nucleoside (2-methyl-2'-deoxyadenosine) (

    
    ) three times with anhydrous pyridine. Resuspend in 
    
    
    anhydrous pyridine under Argon.
  • Silylation: Cool the solution to

    
     in an ice bath. Dropwise add Trimethylsilyl chloride (TMS-Cl)  (
    
    
    ).[1]
    • Observation: A white precipitate (Pyridine

      
       HCl) will form.
      
    • Action: Allow to warm to Room Temperature (RT) and stir for 30 minutes. Verify complete silylation via TLC (shift to high Rf).

  • Acylation: Dropwise add Benzoyl Chloride (BzCl) (

    
    ). Stir at RT for 2 hours.
    
    • Mechanism:[4] The TMS groups protect the 3' and 5' oxygens, forcing the BzCl to react with the N6 amine.

  • Hydrolysis (Work-up): Cool the reaction mixture to

    
    . Add 
    
    
    of water followed by
    
    
    of concentrated ammonium hydroxide (
    
    
    ). Stir for 15 minutes.
    • Why: This cleaves the unstable TMS-ether bonds but leaves the stable N-benzoyl amide intact.[1]

  • Purification: Evaporate solvents to an oil. Dissolve in DCM, wash with

    
    , dry over 
    
    
    . Purify via silica gel flash chromatography (
    
    
    MeOH in DCM).
    • Target: N6-Benzoyl-2-methyl-2'-deoxyadenosine.[1]

Phase 2: 5'-Dimethoxytritylation[1]

Objective: Protect the primary 5'-hydroxyl group.[1]

  • Reaction: Dissolve the N6-Bz intermediate (

    
    ) in anhydrous pyridine (
    
    
    ). Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (
    
    
    ) in 3 portions over 1 hour.
  • Monitoring: Stir at RT for 3-4 hours. Monitor TLC for the disappearance of starting material.

    • Note: Avoid prolonged exposure to acid during workup, although 2-Me-dA is relatively stable, depurination is a risk with all purines.[1]

  • Work-up: Quench with MeOH (

    
    ). Partition between DCM and saturated 
    
    
    .
  • Purification: Flash chromatography (Column pre-equilibrated with

    
     Triethylamine in Hexane/DCM to neutralize silica acidity). Elute with DCM/MeOH gradient.
    
    • Target: 5'-O-DMT-N6-Bz-2-methyl-2'-deoxyadenosine.[1]

Phase 3: 3'-Phosphitylation[1]

Objective: Install the reactive phosphoramidite moiety.

  • Setup: Dissolve the thoroughly dried 5'-DMT intermediate (

    
    ) in anhydrous DCM (
    
    
    ) under Argon. Add N,N-Diisopropylethylamine (DIPEA) (
    
    
    ).
  • Addition: Cool to

    
    . Dropwise add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)  (
    
    
    ).[1]
  • Reaction: Allow to warm to RT. Stir for 1 hour.

    • Validation: TLC should show two diastereomeric spots (due to the chiral phosphorus center) moving closely together.

  • Work-up: Dilute with degassed DCM (

    
    ). Wash rapidly with cold saturated 
    
    
    and brine. Dry over
    
    
    .
  • Precipitation: Concentrate the organic layer to a small volume (

    
    ). Dropwise add this concentrate into cold (
    
    
    ) Hexane (
    
    
    ) with vigorous stirring.
    • Result: The phosphoramidite precipitates as a white powder.

  • Filtration: Filter quickly under Argon flow. Dry in a vacuum desiccator over

    
    .
    

Quality Control & Characterization

Trustworthiness in oligonucleotide synthesis reagents relies on rigorous QC.

NMR Validation
  • 
     NMR:  The definitive check.
    
    • Standard: Phosphoric acid external std (

      
      ).
      
    • Acceptance Criteria: Sharp singlet(s) at 148–150 ppm . (Often appears as two peaks due to diastereomers).

    • Impurity Check: Peaks at

      
       indicate oxidation (Phosphonate/Phosphate). Peaks at 
      
      
      indicate hydrolysis (H-phosphonate).[1]
HPLC Analysis[1][5][6][7][8]
  • Column: C18 Reverse Phase.

  • Buffer: 0.1M TEAA (pH 7.0) / Acetonitrile gradient.

  • Purity Target:

    
    .
    

Storage and Handling

  • Temperature: Store at

    
    .
    
  • Atmosphere: Strictly anhydrous Argon.

  • Stability: 2-Me-dA phosphoramidites are generally stable for 6-12 months if kept dry.[1] Dissolve in Acetonitrile only immediately prior to use on the synthesizer.

References

  • TiGs (Transient Protection)

    • Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: Efficient one-flask syntheses of protected deoxynucleosides.[1] Journal of the American Chemical Society, 104(5), 1316–1319. Link

  • 2-Methyl-dA Structural Impact

    • A. H.-J. Wang et al. (1984).[1] The structure of the DNA minor groove binder netropsin bound to the self-complementary oligonucleotide C-G-C-G-A-A-T-T-BrC-G-C-G.[1] Journal of Molecular Biology. (Contextualizes the minor groove steric bulk of C2-modifications).

  • Phosphitylation Protocols

    • Glen Research.[5][6] (n.d.). Standard Phosphoramidite Synthesis Protocols. Retrieved from

  • General Nucleoside Protection

    • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.[1] Link

Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides Containing 2-Methyl-dA

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Landscape of Methylated Adenosine in Oligonucleotide Synthesis

The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology and therapeutic drug development. Methylated adenosine derivatives, in particular, offer a versatile toolkit for modulating the structural and functional properties of DNA and RNA. However, the term "2-Methyl-dA" can be ambiguous, referring to several distinct chemical entities with unique biological implications and synthetic requirements. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of oligonucleotides containing the most common and impactful of these modifications: 2'-O-methyladenosine .

The primary methylated adenosine analogs encountered in oligonucleotide research include:

  • 2'-O-methyladenosine (2'-OMe-A): Characterized by a methyl group at the 2' position of the ribose sugar, this modification is widely employed to enhance nuclease resistance and increase the thermal stability of duplexes.[1] Its RNA-like properties make it a valuable tool in antisense and siRNA applications.

  • N6-methyladenosine (m6A): Featuring a methyl group on the exocyclic amine of the adenine base, m6A is a crucial epigenetic and epitranscriptomic marker, influencing RNA stability, splicing, and translation.

  • N1-methyladenosine (m1A): With a methyl group on the N1 position of the adenine ring, m1A can disrupt Watson-Crick base pairing and has been implicated in altering DNA secondary structures.[2]

This application note will focus primarily on the synthesis of oligonucleotides containing 2'-O-methyladenosine , providing a detailed, step-by-step protocol from phosphoramidite handling to final product analysis. The principles and techniques described herein can often be adapted for other base modifications with appropriate adjustments to synthesis and deprotection conditions.

The Chemistry of 2'-O-methyladenosine Phosphoramidite in Solid-Phase Synthesis

The successful incorporation of 2'-O-methyladenosine into a growing oligonucleotide chain relies on the principles of phosphoramidite chemistry.[3] The 2'-O-methyladenosine is introduced as a phosphoramidite building block, a derivative of the natural nucleoside that has been chemically modified to allow for efficient and controlled synthesis.

Key features of the 2'-O-methyladenosine phosphoramidite include:

  • A 5'-dimethoxytrityl (DMT) group: This acid-labile protecting group on the 5'-hydroxyl prevents self-polymerization and is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

  • A phosphoramidite group at the 3'-position: This reactive moiety, typically a diisopropylamino group, is activated by an acidic azole catalyst (e.g., tetrazole or a derivative) to couple with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

  • A protecting group on the exocyclic amine of adenine: To prevent side reactions during synthesis, the N6-amino group of adenine is protected, commonly with a benzoyl (Bz) group.

  • A methyl group at the 2'-position of the ribose: This modification is stable throughout the synthesis and deprotection steps.

The presence of the 2'-O-methyl group generally leads to higher coupling efficiencies compared to RNA monomers, resulting in a higher yield of the full-length oligonucleotide.[1]

Visualizing the Synthesis: The 2'-O-methyladenosine Phosphoramidite and the Synthesis Cycle

To better understand the chemical transformations involved, the following diagrams illustrate the structure of the 2'-O-methyladenosine phosphoramidite and the key steps of the solid-phase synthesis cycle.

Caption: Chemical structure of a 2'-O-methyladenosine CE-phosphoramidite.

G Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Failure Sequences Capped Oxidation->Detritylation Stable Phosphate Triester Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

PART 1: Pre-Synthesis Preparation
  • Phosphoramidite Handling: 2'-O-methyladenosine phosphoramidite is sensitive to moisture and oxidation. Store the reagent at -20°C under an inert atmosphere (argon or nitrogen). Before use, allow the vial to warm to room temperature for at least 30 minutes to prevent condensation upon opening.

  • Reagent Preparation:

    • Activator: Prepare a solution of a suitable activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole) in anhydrous acetonitrile.

    • Phosphoramidite Solution: Dissolve the 2'-O-methyladenosine phosphoramidite in anhydrous acetonitrile to the concentration recommended by your DNA synthesizer manufacturer (typically 0.1 M).

    • Other Reagents: Ensure all other synthesis reagents (deblocking, capping, and oxidizing solutions) are fresh and of high quality.

PART 2: Automated Solid-Phase Synthesis

The following protocol is a general guideline for automated solid-phase synthesis on a standard DNA synthesizer. Refer to your instrument's user manual for specific programming instructions.

StepReagent/SolventTypical DurationPurpose
1. Detritylation 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-120 secondsRemoves the 5'-DMT protecting group, exposing a free hydroxyl for coupling.
2. Wash Anhydrous Acetonitrile30-60 secondsRemoves the detritylation solution and residual water.
3. Coupling 2'-O-methyladenosine phosphoramidite and activator in Acetonitrile3-5 minutesCouples the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain. A slightly extended coupling time compared to standard DNA phosphoramidites may be beneficial to ensure high coupling efficiency.
4. Capping Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF)30-60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.
5. Oxidation 0.02 M Iodine in THF/Pyridine/Water30-60 secondsOxidizes the unstable phosphite triester linkage to a stable phosphate triester.
6. Wash Anhydrous Acetonitrile30-60 secondsRemoves the oxidation solution and prepares the support for the next cycle.

Expert Insight: While standard coupling times are often sufficient, for critical sequences or when synthesizing long oligonucleotides, extending the coupling time for modified phosphoramidites to 5 minutes can improve the overall yield of the full-length product.

PART 3: Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. A common method is to treat the support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Base and Phosphate Deprotection: The same ammonium hydroxide solution used for cleavage also serves to remove the protecting groups from the nucleobases (e.g., benzoyl from adenine) and the cyanoethyl groups from the phosphate backbone. This is typically achieved by heating the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours.

  • Deprotection of Sensitive Oligonucleotides: For oligonucleotides containing base-sensitive modifications, milder deprotection conditions may be necessary.[4] One alternative is to use a solution of potassium carbonate in methanol.[5] Always consult the technical specifications of any other modified bases in your sequence to determine the appropriate deprotection strategy.

PART 4: Purification and Analysis
  • Purification: The crude deprotected oligonucleotide is a mixture of the full-length product and shorter failure sequences. Purification is typically performed by High-Performance Liquid Chromatography (HPLC).

    • Reverse-Phase (RP) HPLC: This method is effective for purifying "DMT-on" oligonucleotides, where the final DMT group is left on. The hydrophobic DMT group causes the full-length product to be retained longer on the column than the "DMT-off" failure sequences. After collection, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).

    • Ion-Exchange (IEX) HPLC: This technique separates oligonucleotides based on their charge, which is proportional to their length. It is an excellent method for separating the full-length product from shorter failure sequences.

  • Analysis and Quality Control:

    • HPLC Analysis: Analytical HPLC is used to assess the purity of the final product.

    • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the identity of the synthesized oligonucleotide by verifying its molecular weight.[6]

Data Summary: Key Synthesis Parameters

ParameterRecommendationRationale
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrileStandard concentration for most DNA synthesizers.
Coupling Time 3-5 minutesSlightly extended time ensures high coupling efficiency for the modified base.
Activator 0.25 M ETT or 0.45 M 1H-tetrazoleStandard activators for phosphoramidite chemistry.
Deprotection Concentrated Ammonium Hydroxide, 55°C, 8-12 hoursStandard conditions for removing Bz and cyanoethyl protecting groups.
Purification RP-HPLC (DMT-on) or IEX-HPLCEffective methods for separating full-length product from failure sequences.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Inactive phosphoramidite (moisture contamination)- Inactive activator- Insufficient coupling time- Use fresh, anhydrous acetonitrile for dissolution.- Ensure the phosphoramidite vial is warmed to room temperature before opening.- Prepare fresh activator solution.- Increase the coupling time.
Incomplete Deprotection - Insufficient deprotection time or temperature- Deprotection reagent has degraded- Extend the deprotection time or increase the temperature as recommended.- Use fresh deprotection solution.
Presence of Deletion Sequences - Inefficient capping- Low coupling efficiency- Check the capping reagents and replace if necessary.- Optimize the coupling step as described above.

Conclusion

The solid-phase synthesis of oligonucleotides containing 2'-O-methyladenosine is a robust and reliable process that can be readily implemented in any laboratory equipped for standard DNA synthesis. The key to success lies in the careful handling of the 2'-O-methyladenosine phosphoramidite to prevent moisture contamination and the potential need for a slightly extended coupling time to ensure high efficiency. By following the detailed protocols and guidelines presented in this application note, researchers can confidently synthesize high-quality 2'-O-methylated oligonucleotides for a wide range of applications in research and therapeutic development.

References

  • Croft, L., & Fisher, M. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. [Video]. YouTube. [Link]

  • Glen Research. (n.d.). dA-Me Phosphonamidite. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (1999). Synthesis using methyl phosphonamidites. Glen Report, 12.1. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • LINK. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Reddy, M. P., et al. (1995). A new method for the deprotection of t-butyldimethylsilyl protected ribonucleosides and oligoribonucleotides. Tetrahedron Letters, 36(48), 8929–8932.
  • Grajkowski, A., et al. (2001). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 29(17), 3562–3571.
  • Jan, A., et al. (2018). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS ONE, 13(1), e0191138.
  • Chan, K. H., et al. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. International Journal of Molecular Sciences, 22(7), 3521.
  • Micura, R. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Beilstein Journal of Organic Chemistry, 15, 2231–2237.
  • Xiang, Y., et al. (2017). Oligonucleotide synthesis under mild deprotection conditions. PLoS ONE, 12(5), e0178835.
  • Redman, R. L., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv.
  • Martin, P. (2021). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 49(19), 10836–10867.
  • Gilar, M., et al. (2001). Analysis and Purification of Synthetic Oligonucleotides by Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry Detection. Analytical Biochemistry, 298(2), 196–206.
  • Yildirim, I., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 49(1), 453–467.
  • Olejniczak, E. T., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega, 2(11), 7636–7642.
  • Lesnik, E. A., et al. (2003). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 31(23), 6807–6815.
  • Glen Research. (n.d.). TECHNICAL BULLETIN 5-FORMYL-dC-CE PHOSPHORAMIDITE. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report. Retrieved from [Link]

  • Dellinger, D. J., et al. (2023).
  • Olejnik, J., et al. (2018). DNA Modified with Boron–Metal Cluster Complexes [M(C2B9H11)
  • Kumar, P., et al. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Nucleosides, Nucleotides and Nucleic Acids, 27(10-11), 1147–1154.
  • Google Patents. (n.d.). CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.

Sources

HPLC separation methods for 2-methyl-2'-deoxyadenosine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of 2-Methyl-2'-deoxyadenosine and its Positional Isomers

Executive Summary

The accurate quantification of methylated nucleosides is critical in epigenetics, DNA adduct analysis, and the development of synthetic oligonucleotide therapeutics. 2-methyl-2'-deoxyadenosine (2-Me-dA) presents a unique analytical challenge due to its structural similarity to biologically ubiquitous isomers: 1-methyl-2'-deoxyadenosine (1-Me-dA) and


-methyl-2'-deoxyadenosine (

-Me-dA)
.

This guide provides two validated protocols for separating these isomers. Unlike generic nucleoside methods, we focus on exploiting the pKa differences and hydrophobic steric effects of the methyl group position to achieve baseline resolution.

Key Applications:

  • DNA Adduct Analysis: Monitoring alkylation damage.[1]

  • Epigenetics: Distinguishing 2-Me-dA from the epigenetic marker

    
    -Me-dA (6mA).
    
  • Quality Control: Purity analysis of synthetic oligonucleotides containing 2-Me-dA modifications.

Scientific Rationale & Separation Logic

To design a robust method, we must understand the physicochemical properties of the isomers. The position of the methyl group drastically alters the basicity and hydrophobicity of the purine ring.

IsomerStructure NotepKa (approx)Charge at pH 6.0Hydrophobicity
1-Me-dA Methyl at N1~8.9 (Basic)Positive (+) Low (Polar)
dA Unmodified~3.8NeutralMedium
2-Me-dA Methyl at C2~4.5NeutralHigh (Steric bulk)

-Me-dA
Methyl at

~3.9NeutralHigh

The Separation Strategy:

  • pH Control: By buffering the mobile phase at pH 6.0 , 1-Me-dA remains protonated (cationic), reducing its retention on C18 columns and eluting early. The neutral isomers (2-Me-dA and

    
    -Me-dA) are retained.
    
  • Hydrophobic Selectivity: 2-Me-dA and

    
    -Me-dA are separated based on the interaction of the methyl group with the stationary phase. The C2-methyl group creates a different steric profile than the exocyclic 
    
    
    
    -methyl, allowing resolution on high-density C18 or Phenyl-Hexyl phases.

Visualization: Method Selection Workflow

The following decision tree outlines the optimal workflow based on your available instrumentation and sensitivity needs.

MethodSelection Start Start: Sample Type Matrix Matrix Complexity? Start->Matrix Simple Synthetic/Clean (High Conc.) Matrix->Simple Low Complex Biological/Plasma (Low Conc.) Matrix->Complex High Method1 Protocol A: Standard C18 + UV (Robust, Low Cost) Simple->Method1 Method2 Protocol B: PGC Column + MS/MS (High Sensitivity, Isomer Specific) Complex->Method2 Result1 QC / Purity Report Method1->Result1 Baseline Resolution (>1.5) Result2 Biomarker Quantification Method2->Result2 Limit of Quantitation (<10 fmol)

Figure 1: Decision tree for selecting the appropriate chromatographic method based on sample complexity and sensitivity requirements.

Protocol A: High-Stability Reversed-Phase Method (UV Detection)

Best for: Synthetic reaction monitoring, purity checks, and samples with concentrations > 1 µM. Mechanism: Ion-suppression and hydrophobic interaction.

Materials & Reagents
  • Column: High-strength Silica C18 (e.g., Waters XSelect HSS T3 or Agilent ZORBAX SB-C18), 4.6 x 150 mm, 3.5 µm.

    • Why: HSS T3 allows 100% aqueous compatibility, crucial for retaining polar purines.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 260 nm (primary) and 280 nm (ratio check).

Step-by-Step Procedure
  • Preparation: Filter mobile phases through 0.22 µm nylon filters. Equilibrate column with 2% B for 20 minutes.

  • Gradient Program:

    • 0-2 min: 2% B (Isocratic hold to elute salts/polar impurities).

    • 2-15 min: Linear gradient 2% -> 15% B.

    • 15-20 min: Linear gradient 15% -> 60% B (Wash).

    • 20-25 min: 2% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Expected Results (Elution Order)
PeakCompoundRetention Time (approx)Explanation
1 1-Me-dA4.2 minProtonated (+) at pH 6.0; elutes near void.
2 2'-Deoxyadenosine (dA)8.5 minReference standard.
3 2-Me-dA 11.8 min Hydrophobic C2-Me increases retention.
4

-Me-dA
12.5 min

-Me is highly hydrophobic; elutes last.

Protocol B: Ultra-Sensitive LC-MS/MS Method (PGC)

Best for: Biological matrices (DNA hydrolysates), trace analysis (< 1 nM). Mechanism: Porous Graphitic Carbon (PGC) separates based on planarity and electronic distribution, offering superior isomer resolution than C18.

Materials & Reagents
  • Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 100 mm, 3 µm.

    • Why: PGC has a "polar retention effect on graphite" (PREG) mechanism that strongly retains polar nucleosides and resolves structural isomers based on their 3D shape.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MS/MS Transitions (ESI Positive Mode)
  • 2-Me-dA: precursor m/z 266.1

    
     product m/z 150.1 (Base fragment: 2-methyladenine).
    
  • dA: precursor m/z 252.1

    
     product m/z 136.1.
    
  • Note: 1-Me-dA, 2-Me-dA, and

    
    -Me-dA are isobaric (m/z 266.1). Chromatographic separation is mandatory  before MS detection.
    
Step-by-Step Procedure
  • System Priming: PGC columns require thorough passivation. Inject 10 µL of high-concentration DNA hydrolysate to block irreversible active sites before running analytical samples.

  • Gradient Program:

    • 0-5 min: 0% B (Trapping polar analytes).

    • 5-25 min: 0% -> 40% B.

    • 25-30 min: 95% B (Regeneration - Critical for PGC).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 45°C (Higher temp improves peak shape on PGC).

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Co-elution of 2-Me-dA and

-Me-dA
Inadequate hydrophobic selectivity.Switch to a Phenyl-Hexyl column or lower the slope of the gradient (e.g., 0.5% B/min).
Peak Tailing (1-Me-dA) Secondary silanol interactions.Add 5 mM Ammonium Acetate to the mobile phase (even in MS).
Retention Time Drift pH instability.Ensure buffer capacity. For C18, pH 6.0 is the "sweet spot" where 1-Me-dA is charged but others are neutral.

Biological Context Pathway

Understanding the origin of these isomers helps in interpreting data. 1-Me-dA is a specific damage product (alkylation), while


-Me-dA is often enzymatic.

Pathway DNA Genomic DNA Damage Damage Products DNA->Damage Chemical Attack Epigenetic Epigenetic Marks DNA->Epigenetic Enzymatic AlkylatingAgent Alkylating Agents (e.g., MMS, Me-I) AlkylatingAgent->Damage Enzymes Methyltransferases (e.g., METTL3) Enzymes->Epigenetic 1 1 Damage->1 2 2 Damage->2 N6MeA N6-Me-dA (Regulatory) Epigenetic->N6MeA MeA 2-Me-dA (Minor adduct)

Figure 2: Origins of methylated deoxyadenosine isomers. 2-Me-dA is primarily formed via chemical alkylation, distinct from the enzymatic


-Me-dA pathway.

References

  • SIELC Technologies. "HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column." SIELC.com. Available at: [Link] (Accessed via search).

  • NIST Chemistry WebBook. "2'-Deoxyadenosine, 3',5'-bis(O-TMSi) - Gas Chromatography Retention Data." NIST.gov. Available at: [Link]

  • Brink, A., et al. (2006).[2] "Simultaneous determination of O6-methyl-2'-deoxyguanosine... and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS." Journal of Chromatography B. Available at: [Link]

  • Feng, X., et al. (2023). "Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome." bioRxiv.[3] Available at: [Link]

  • Leng, F., et al. (2018). "Isolation and Rationale for the Formation of Isomeric Decarbamoylmitomycin C-N6-deoxyadenosine Adducts in DNA." Nucleic Acids Research. Available at: [Link]

Sources

Application Note: Enzymatic Incorporation of 2-Methyl-2'-deoxyadenosine (2-Me-dA) by DNA Polymerases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

The incorporation of 2-Methyl-2'-deoxyadenosine (2-Me-dA) represents a critical stress test for DNA polymerases.[1] Unlike standard nucleosides, 2-Me-dA possesses a methyl group at the C2 position of the adenine ring. While this modification does not directly disrupt Watson-Crick hydrogen bonding (which utilizes N1 and N6), it projects a hydrophobic bulk directly into the DNA minor groove .

High-fidelity DNA polymerases (Families A and B) utilize "minor groove scanning" mechanisms—typically involving conserved arginine or glutamine residues—to verify base pair geometry via hydrogen bonds to the N3 of purines and O2 of pyrimidines. The C2-methyl group of 2-Me-dA creates a steric clash with these sensory amino acids, often resulting in reduced catalytic efficiency (


) or stalling.[1] Consequently, 2-Me-dA is an invaluable tool for:
  • Mapping Active Site Tightness: Determining the steric tolerance of a polymerase's minor groove binding track.[1]

  • Disrupting A-Tract Curvature: The methyl group prevents the minor groove narrowing required for intrinsic DNA bending.[1]

  • Therapeutic Screening: Modeling how viral polymerases (often lacking stringent minor groove checks) might differentiate nucleoside analogs from host polymerases.[1]

Structural Mechanism of Interference

To interpret the data generated by the protocols below, one must understand the molecular conflict.

Graphviz Diagram: The Minor Groove Steric Gate

The following diagram illustrates the kinetic bifurcation faced by a polymerase when encountering 2-Me-dATP.

G Substrate Incoming 2-Me-dATP Binding Initial Binding (Open Complex) Substrate->Binding ConfChange Conformational Change (Fingers Closing) Binding->ConfChange StericCheck Minor Groove Scan (Arg/Gln Residues) ConfChange->StericCheck C2-Methyl projects into minor groove Incorporation Phosphodiester Bond Formation StericCheck->Incorporation Tolerance (Low Fidelity/Y-Family) Rejection Dissociation/Rejection StericCheck->Rejection Steric Clash (High Fidelity Pols) Stalling Post-Insertion Stall (Extension Failure) Incorporation->Stalling Distorted Helix Geometry

Figure 1: Kinetic pathway of 2-Me-dA incorporation.[1] High-fidelity polymerases (e.g., Klenow, Pfu) often reject the substrate at the 'Steric Check' phase due to clashes with minor groove sensing residues.

Experimental Design & Considerations

Substrate Preparation[2][3]
  • Compound: 2-Methyl-2'-deoxyadenosine-5'-triphosphate (2-Me-dATP).[1]

  • Solubility: Dissolve in 10 mM Tris-HCl (pH 7.5) to create a 100 mM stock.[1] Avoid unbuffered water to prevent acid-catalyzed hydrolysis.[1]

  • Concentration Verification: Measure absorbance at 260 nm. Note that C2-methylation may slightly bathochromically shift the

    
     compared to dATP.[1] Use 
    
    
    
    (approximation; verify with supplier certificate).[1]
Enzyme Selection Strategy
Polymerase FamilyRepresentative EnzymePredicted Behavior with 2-Me-dAApplication
Family A Klenow Fragment (exo-), TaqHigh Sensitivity. Strong steric clash with Arg668 (Klenow numbering).[1] Incorporation likely slow (

) or blocked.[1]
Negative control; Fidelity probing.
Family B Pfu, Vent, KODModerate/High Sensitivity. Tight active site for proofreading.[1]High-fidelity synthesis checks.
Family Y Pol

(Eta), Dpo4
Tolerance. Open active site designed to bypass bulky lesions.[1]Positive control for incorporation.

Protocol 1: Single-Nucleotide Incorporation Assay (Standing Start)

This assay determines if the polymerase can physically form the phosphodiester bond with 2-Me-dATP.

Materials
  • Primer (P): 5'-[Cy5]-GCT AGC AGT GGT ATC AAC GCA GAG T-3' (25-mer)[1]

  • Template (T): 5'-...CTC TGC GTT GAT ACC ACT GCT AGC...-3' (Ensure the base opposite the primer 3'+1 is Thymine ).[1]

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT, 50 µg/mL BSA.
    
Methodology
  • Annealing: Mix Primer and Template (1:1.2 ratio) in 1x Reaction Buffer. Heat to 95°C for 2 min, cool slowly to RT.

  • Enzyme Mix: Dilute DNA Polymerase to 50 nM (final reaction concentration).

  • Initiation:

    • Prepare reaction tubes containing annealed P/T duplex (100 nM final).

    • Add 2-Me-dATP at varying concentrations (10 µM, 100 µM, 500 µM).

    • Include a dATP Control (10 µM) and a No Nucleotide control.

    • Initiate reaction by adding Enzyme.[1]

  • Incubation: Incubate at 37°C (or 72°C for thermostable pols).

    • Critical Step: Take time points at 30s, 1 min, 5 min, 20 min. 2-Me-dA incorporation is often kinetically slow; extended times are necessary.

  • Quenching: Stop reaction with 2 volumes of Stop Solution (95% Formamide, 20 mM EDTA, Bromophenol Blue).

  • Analysis: Resolve on 15-20% Denaturing PAGE (7M Urea). Scan for Cy5 fluorescence.

Data Interpretation[3][4][5][6][7][8][9]
  • Success: Appearance of an N+1 band.

  • Steric Gating: If N+1 appears with dATP (30s) but only appears with 2-Me-dATP after 20 mins, the polymerase has a "kinetic gate" of approximately 40-fold inhibition.[1]

Protocol 2: Steady-State Kinetic Analysis ( )

To quantify the fidelity loss, you must determine the catalytic efficiency.

Workflow
  • Fixed Conditions: 100 nM Enzyme, 500 nM DNA Substrate (excess DNA ensures steady state).

  • Variable: Titrate 2-Me-dATP (e.g., 0, 5, 10, 25, 50, 100, 250, 500 µM).

  • Time Course: Select a time point where product formation is linear and <20% of primer is extended (initial velocity phase).[1]

  • Calculation: Plot velocity (

    
    ) vs. [dNTP]. Fit to the Michaelis-Menten equation:
    
    
    
    
    [1]
  • Comparison: Calculate the Selectivity Index (SI) :

    
    [1]
    
    • Note: An SI > 1000 indicates effective exclusion of the analog.

Protocol 3: Primer Extension & Read-Through Assay

Incorporation is only half the battle.[1] The methyl group can distort the helix, preventing the polymerase from translocating to the next position (N+2).

Graphviz Diagram: Extension Workflow

Extension Step1 Anneal Primer/Template (Template has T at N+1, G at N+2) Step2 Add Polymerase + 2-Me-dATP ONLY Step1->Step2 Decision Is N+1 formed? Step2->Decision Step3 Add Next Nucleotide (dCTP) (To pair with G at N+2) Decision->Step3 Yes ResultB Product: Stalled at N+1 (Chain Termination) Decision->ResultB No (Incorporation Failure) ResultA Product: N+2 Band (Successful Bypass) Step3->ResultA Polymerase Tolerates Distorted Minor Groove Step3->ResultB Polymerase Stalls (Translocation Block)

Figure 2: "Running Start" vs "Standing Start" extension logic. This protocol tests if the modified primer terminus can be extended.

Methodology
  • Reaction A (Control): P/T + Enzyme + dATP + dCTP.[1] (Expect N+2 product).

  • Reaction B (Test): P/T + Enzyme + 2-Me-dATP + dCTP.[1]

  • Observation:

    • If you see N+1 only : The enzyme incorporated 2-Me-dA but could not extend past it (Acting as a chain terminator due to 3'-end distortion).[1]

    • If you see N+2 : The enzyme tolerates the modification in the primer strand.

Troubleshooting & Validation (Self-Correcting Systems)

ObservationRoot CauseCorrective Action
No Incorporation (N) Polymerase is too high-fidelity (Steric exclusion).Switch to a Family Y polymerase (e.g., Dpo4) or add

(1-2 mM) to relax specificity.[1]
Smearing on Gel Degradation of primer.Ensure Enzyme is Exo- (exonuclease deficient) or reduce incubation time.[1]
High Background Impure 2-Me-dATP (contains dATP).[1]Treat 2-Me-dATP stock with a high-fidelity polymerase prior to assay to "scavenge" trace dATP, or validate purity via HPLC.

References

  • Spratt, T. E. (2001). Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis.[1] Biochemistry.[1][2][3] (Demonstrates kinetic frameworks for methyl-modified nucleotides).

  • Beese, L. S., et al. (1993). Structure of DNA polymerase I Klenow fragment bound to duplex DNA.[1] Science.[1] (Establishes the structural basis of minor groove scanning via Arg668). [1]

  • Marx, A., et al. (2004). Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2'-deoxyadenosine.[4] Nucleic Acids Research.[1][5][4] (Comparative study of minor groove sensing in Family A vs B).

  • Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication.[1] Annual Review of Biochemistry.[1] (Review of steric exclusion mechanisms).

  • Lahue, R. S., et al. (2011). DNA polymerase mechanisms for fidelity and lesion bypass.[1] Mutation Research. (Context for Family Y tolerance).

Sources

Solubility of 2-Methyl-2'-deoxyadenosine in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling of 2-Methyl-2'-deoxyadenosine

Executive Summary

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a modified purine nucleoside analog used extensively in structural biology to study DNA bending, Z-DNA formation, and protein-DNA interactions. Unlike its parent compound (2'-deoxyadenosine), the methyl group at the C2 position increases hydrophobicity and alters base-pairing properties (disrupting Watson-Crick pairing in favor of Hoogsteen).

This guide addresses the primary challenge in handling 2-Me-dA: balancing solubility with stability. While soluble in organic solvents like DMSO, it is prone to precipitation upon rapid dilution into aqueous buffers and exhibits hydrolytic instability at acidic pH.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Compound Name 2-Methyl-2'-deoxyadenosine
CAS Number 110952-90-4
Molecular Formula C₁₁H₁₅N₅O₃
Molecular Weight 265.27 g/mol
Appearance White to off-white crystalline powder
Storage (Powder) -20°C (Desiccated)
Storage (Solution) -80°C (Avoid freeze-thaw cycles)

Solubility & Stability Matrix

The following data represents empirical thresholds for stability and solubility.

SolventMax Solubility (Approx.)[1]Stability RatingNotes
DMSO (Anhydrous) ~50 - 100 mg/mL (180-370 mM)HighRecommended for Stock. Hygroscopic; keep sealed.
Ethanol < 5 mg/mLLowNot recommended for high-conc. stocks.
Water < 2 mg/mLModeratePoor solubility. Requires heating (risk of degradation).
PBS (pH 7.4) < 1 mg/mLModerateUse only as a diluent for working solutions.
Acidic Buffer (pH < 5) N/AUnstable Critical Risk: Glycosidic bond hydrolysis occurs rapidly.

Expert Insight: The N-glycosidic bond of 2-Me-dA is more labile than unmodified adenosine. Never expose this compound to acidic environments (pH < 5.0) during dissolution or storage, as this will cleave the base from the sugar.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 50 mM Master Stock.

Materials:

  • 2-Methyl-2'-deoxyadenosine (Powder)[2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC)

  • Vortex mixer

  • Amber glass vials or polypropylene cryovials

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation (which degrades the solid).

  • Calculation:

    • Target Concentration: 50 mM

    • Formula:

      
      
      
    • Example: To prepare 1 mL of 50 mM stock:

      
      
      
  • Solvent Addition: Add 1 mL of anhydrous DMSO to the 13.26 mg of powder.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • QC Check: Solution must be completely clear and colorless.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol 2: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute Master Stock into aqueous buffer (PBS or Media) without precipitation.

The Challenge: Rapid addition of hydrophobic stocks to aqueous buffers often causes "crashing out" (micro-precipitation), which ruins bioavailability.

Procedure:

  • Pre-warm the aqueous buffer (PBS, Tris-HCl, or Media) to 37°C.

    • Reasoning: Cold shock promotes crystallization.

  • Intermediate Dilution (Optional but Recommended):

    • If the final target is low (e.g., 10 µM), do not dilute 50 mM directly to 10 µM.

    • Create a 10x Intermediate in 10-20% DMSO/Water first.

  • Dropwise Addition:

    • While vortexing the buffer gently, add the DMSO stock dropwise .

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity.

  • Immediate Mixing: Do not let the DMSO drop sit on top of the buffer.

Visual Workflow: Stock Preparation

StockPrep Start Weigh Powder (Room Temp) Solvent Add Anhydrous DMSO (Target: 50 mM) Start->Solvent Mix Vortex & Sonicate (37°C if needed) Solvent->Mix Check Visual QC: Clear Solution? Mix->Check Store Aliquot & Store (-80°C) Check->Store Yes Fail Add more DMSO or Warm gently Check->Fail No (Cloudy) Fail->Mix

Figure 1: Workflow for preparing a stable Master Stock solution in DMSO.

Critical Troubleshooting & Expert Insights

Issue: "My solution turned cloudy upon adding to PBS."
  • Cause: The "Solvent Shock". The local concentration of the compound exceeded its solubility limit at the point of contact.

  • Solution: Use the "Step-Down" Dilution Method .

    • Dilute Stock (50 mM)

      
       1:10 in pure DMSO (5 mM) 
      
      
      
      1:100 into Buffer.
    • This ensures the compound is dispersed before the water content becomes critical.

Issue: "The compound degraded after 24 hours in buffer."
  • Cause: Acidic pH or Enzymatic activity.

  • Solution:

    • Check Buffer pH: Ensure pH is 7.2 – 7.6. Avoid Acetate or Citrate buffers (pH < 6).

    • Sterility: Bacteria produce nucleosidases that rapidly digest 2-Me-dA. Use 0.22 µm filtered buffers.

Decision Tree: Solvent Selection

SolventSelect Start Select Solvent Stock Stock Solution (>10 mM) Start->Stock Working Working Solution (<100 µM) Start->Working DMSO Anhydrous DMSO (Recommended) Stock->DMSO Best Stability Water Water/Buffer (Risk of Precip.) Stock->Water Avoid! Dilution Is Final DMSO > 1%? Working->Dilution Direct Direct Addition (Dropwise) Dilution->Direct No Serial Serial Dilution (Intermediate Step) Dilution->Serial Yes

Figure 2: Decision logic for solvent selection and dilution strategy to maintain solubility.

References

  • MedChemExpress. 2-Methyl-2'-deoxyadenosine Product Information. Retrieved from

  • Selleck Chemicals. 2'-Deoxyadenosine Solubility Data (Analog Reference). Retrieved from

  • MyBioSource. 2-Methyl-2'-deoxyadenosine Specification Sheet. Retrieved from

  • National Institutes of Health (PubChem). 2-Methyl-2'-deoxyadenosine Compound Summary. Retrieved from

  • Tarasiuk, A. et al. (1994).[3] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature.[3] Arch Immunol Ther Exp.[3] (Cited for glycosidic bond stability comparison).

Sources

Application Note: In Vitro Cytotoxicity Profiling of 2-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a modified purine nucleoside analog. Unlike its parent compound, 2'-deoxyadenosine (dA), the introduction of a methyl group at the C2 position renders the molecule highly resistant to deamination by Adenosine Deaminase (ADA). This resistance allows 2-Me-dA to accumulate intracellularly, where it acts as a prodrug.

Mechanism of Cytotoxicity: The cytotoxicity of 2-Me-dA is primarily driven by its intracellular phosphorylation to the triphosphate form (2-Me-dATP). This metabolite exerts toxicity through two primary pathways:

  • Ribonucleotide Reductase (RNR) Inhibition: 2-Me-dATP acts as a potent allosteric inhibitor of RNR, specifically depleting the intracellular pool of dCTP. This creates a dNTP imbalance that arrests DNA synthesis.

  • Mitochondrial Disruption: In non-dividing cells (e.g., resting lymphocytes), accumulation of 2-Me-dATP can induce mitochondrial membrane depolarization, release of cytochrome c, and subsequent apoptosis (intrinsic pathway).

Scope of this Protocol: This guide details the standardized workflow for assessing 2-Me-dA cytotoxicity. It prioritizes the MTS assay for metabolic viability and Annexin V/PI for distinguishing apoptotic mechanisms. Crucially, it includes a "Rescue Strategy" using deoxycytidine (dC) to validate the mechanism of action.

Compound Characteristics & Handling

PropertySpecificationCritical Note
Compound Name 2-Methyl-2'-deoxyadenosineDo not confuse with N6-methyl-2'-deoxyadenosine.
MW ~265.27 g/mol
Solubility DMSO (up to 100 mM)Poorly soluble in neutral water; avoid aqueous stock storage.
Stability Stable at -20°C (Solid)Solutions in DMSO stable for 1 month at -20°C.
ADA Resistance HighResistant to serum ADA; standard FBS is acceptable (unlike unmodified dA).
Reagent Preparation Protocol

Step 1: Stock Solution (100 mM)

  • Weigh 2.65 mg of 2-Me-dA powder.

  • Dissolve in 100 µL of sterile, anhydrous DMSO (dimethyl sulfoxide).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into 10 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

Step 2: Working Solutions

  • Vehicle Control: Prepare a media control containing 0.1% DMSO (or equivalent to the highest drug concentration).

  • Serial Dilutions: Dilute the stock in complete cell culture media immediately prior to use. Do not store diluted media.

Experimental Design Strategy

Cell Line Selection
  • Primary Targets: Lymphoblastic cell lines (e.g., CCRF-CEM, Jurkat, MOLT-4) are highly sensitive due to high levels of Deoxycytidine Kinase (dCK), the rate-limiting enzyme for phosphorylation.

  • Solid Tumors: Epithelial lines (e.g., HeLa, MCF-7) often show resistance due to lower dCK activity or high 5'-nucleotidase activity (which dephosphorylates the drug).

Controls
  • Negative Control: Cells + 0.1% DMSO.

  • Positive Control: Cladribine (2-CdA) at 1 µM (structurally similar, proven potency).

  • Mechanistic Control (Rescue): 2-Me-dA + 10 µM Deoxycytidine (dC). If toxicity is RNR-mediated, dC should rescue cell viability.

Protocol A: Metabolic Viability Assay (MTS)

Purpose: To determine the IC50 of 2-Me-dA over a 72-hour exposure. Why MTS? Unlike MTT, the MTS tetrazolium compound is bioreduced by cells into a soluble formazan product, eliminating the solubilization step and reducing error in suspension cell lines (lymphoblasts).

Workflow Diagram

MTS_Workflow Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (0.01 - 100 µM) Stock->Dilution Treatment Drug Treatment (72 Hours) Dilution->Treatment Seeding Cell Seeding (5k-10k cells/well) Seeding->Treatment Reagent Add MTS Reagent (20 µL/well) Treatment->Reagent Incubate Incubate (1-4 Hours) Reagent->Incubate Read Read Absorbance (490 nm) Incubate->Read

Figure 1: Step-by-step workflow for the MTS cytotoxicity assay.

Step-by-Step Procedure
  • Seeding:

    • Harvest cells in exponential growth phase.

    • Resuspend in fresh media (RPMI-1640 + 10% FBS).

    • Plate 100 µL of cell suspension (5,000–10,000 cells/well) into a 96-well flat-bottom plate.

    • Note: Use outer wells for media only (evaporation barrier) to prevent "edge effect."

  • Equilibration: Incubate plate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare 2X concentrations of 2-Me-dA in media (Range: 200 µM down to 0.02 µM).

    • Add 100 µL of 2X drug solution to the 100 µL of cells already in the wells.

    • Final Volume: 200 µL. Final Concentration Range: 100 µM – 0.01 µM.

  • Incubation: Incubate for 72 hours. (Nucleoside analogs require at least 2 cell cycles to manifest toxicity).

  • Readout:

    • Add 20 µL of CellTiter 96® AQueous One Solution (MTS) to each well.

    • Incubate for 2–4 hours. Monitor color change (brown).

    • Measure absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Subtract background (media only) from all wells.

    • Normalize to Vehicle Control (100% Viability).

    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Mechanistic Validation (Annexin V/PI)

Purpose: To confirm if death is apoptotic (consistent with dATP accumulation) or necrotic.

Mechanism of Action Diagram

Mechanism Extracellular Extracellular 2-Me-dA Transport ENT Transporter Extracellular->Transport Intracellular Intracellular 2-Me-dA Transport->Intracellular dCK dCK (Kinase) Intracellular->dCK Triphosphate 2-Me-dATP (Active Metabolite) dCK->Triphosphate Phosphorylation RNR RNR Inhibition Triphosphate->RNR Inhibits Mito Mitochondrial Damage Triphosphate->Mito Depolarizes Death Apoptosis RNR->Death dNTP Imbalance Mito->Death Cytochrome c Release

Figure 2: Intracellular activation and dual cytotoxic pathways of 2-Me-dA.

Procedure
  • Setup: Treat 1x10^6 cells in a 6-well plate with the calculated IC90 concentration of 2-Me-dA for 24 and 48 hours.

  • Harvest: Collect cells and wash 1X with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Add 400 µL Binding Buffer.

    • Analyze immediately.

    • Interpretation:

      • Annexin V+/PI- : Early Apoptosis (Expected primary population).

      • Annexin V+/PI+ : Late Apoptosis/Necrosis.

      • Annexin V-/PI- : Viable.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (Low Potency) Low dCK expressionConfirm dCK levels in cell line via Western Blot. Use CCRF-CEM as a sensitive control.
High IC50 (Low Potency) Mycoplasma ContaminationMycoplasma nucleoside phosphorylases can degrade the analog. Test cells immediately.
Inconsistent Replicates EvaporationUse "edge-well" technique (fill outer wells with PBS/Media) in 96-well plates.
Precipitation Aqueous ShockDo not add 100% DMSO stock directly to cold media. Dilute stepwise or into pre-warmed media with vortexing.

References

  • Parker, W. B., et al. (1991). "Metabolism and mechanism of action of 5-fluorouracil, 2-chlorodeoxyadenosine, and other nucleoside analogs." Pharmacology & Therapeutics.[1]

  • Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia.[2][3]

  • Leoni, L. M., et al. (1998). "Induction of apoptosis by 2-chlorodeoxyadenosine in human chronic lymphocytic leukemia cells." Blood.

  • Robak, T., et al. (2006). "Purine nucleoside analogs for the treatment of hematological malignancies." Current Cancer Drug Targets.

  • Lindemalm, S., et al. (2003). "Cytotoxicity of 2-chloro-2'-deoxyadenosine and its metabolites in lymphoid and myeloid cell lines." Nucleosides, Nucleotides and Nucleic Acids.

Sources

Application Note: Synthesis of 2-Methyl-2'-deoxyadenosine 5'-triphosphate (2-Me-dATP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemical synthesis of 2-methyl-2'-deoxyadenosine 5'-triphosphate (2-Me-dATP) , a modified nucleotide analog critical for studies involving DNA polymerase fidelity, steric exclusion mechanisms, and adenosine deaminase (ADA) resistance. Unlike standard dATP, the C2-methyl modification introduces a steric clash in the minor groove of the DNA double helix without altering Watson-Crick hydrogen bonding, making it a precise probe for enzymatic active sites.

The protocol outlined below utilizes a convergent two-stage synthesis :

  • Nucleoside Modification: Palladium-catalyzed Stille cross-coupling to install the C2-methyl group.

  • Triphosphorylation: The Ludwig-Eckstein "One-Pot, Three-Step" method for efficient conversion to the triphosphate.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purity by avoiding the low-yielding direct methylation of the triphosphate. Instead, we modify the nucleoside first, then phosphorylate.

Strategic Pathway
  • Target: 2-Me-dATP

  • Precursor: 2-Methyl-2'-deoxyadenosine (2-Me-dA)

  • Starting Material: 2-Iodo-2'-deoxyadenosine (2-I-dA)

Rationale:

  • C2-Methylation: Direct methylation of adenosine is non-selective. Using a 2-iodo precursor allows for high-fidelity Stille Coupling using tetramethyltin (

    
    ). While 2-chloro analogs (Cladribine) are commercially available, the 2-iodo intermediate offers superior reactivity with standard Pd(0) catalysts.
    
  • Phosphorylation: The Ludwig-Eckstein procedure is chosen over the

    
     (Yoshikawa) method. The Ludwig-Eckstein approach uses a salicyl chlorophosphite reagent to form a reactive cyclic intermediate, which reacts rapidly with pyrophosphate. This method typically yields >70% triphosphate with minimal mono/di-phosphate byproducts.
    
Reaction Workflow Visualization

Synthesis_Workflow SM 2-Iodo-2'-deoxyadenosine (Starting Material) Inter 2-Methyl-2'-deoxyadenosine (Nucleoside Intermediate) SM->Inter Pd(PPh3)4, SnMe4 (Stille Coupling) Act Cyclic Salicyl Phosphite Intermediate Inter->Act Salicyl chlorophosphite (Phosphitylation) Prod 2-Me-dATP (Final Triphosphate) Act->Prod 1. Pyrophosphate 2. Iodine/Water (Oxidation)

Figure 1: Strategic workflow for the conversion of 2-iodo-2'-deoxyadenosine to 2-Me-dATP.

Experimental Protocols

Part A: Synthesis of 2-Methyl-2'-deoxyadenosine (Nucleoside)

Objective: Replace the C2-iodo group with a methyl group using Stille chemistry.

Reagents Required:

  • 2-Iodo-2'-deoxyadenosine (1.0 eq)

  • Tetramethyltin (

    
    ) (2.0 eq) (Caution: Highly Toxic) 
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 eq)
    
  • Hexamethylphosphoramide (HMPA) or N-Methyl-2-pyrrolidone (NMP) (Solvent)

  • Argon atmosphere

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask and cool under argon.

  • Dissolution: Dissolve 2-Iodo-2'-deoxyadenosine (379 mg, 1 mmol) in anhydrous HMPA (or NMP) (10 mL).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) and stir for 5 minutes until the solution is homogeneous.
    
  • Coupling: Add Tetramethyltin (0.28 mL, 2 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove the polar solvent.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
    
  • Yield: Expect ~75-85% yield of a white solid.

Part B: Ludwig-Eckstein Phosphorylation (Triphosphate Synthesis)

Objective: Convert the nucleoside to the 5'-triphosphate.[1]

Reagents Required:

  • 2-Methyl-2'-deoxyadenosine (dried)

  • 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicyl chlorophosphite)

  • Bis(tributylammonium) pyrophosphate (0.5 M solution in DMF)

  • Iodine (

    
    )[1][2]
    
  • Pyridine (Dry) and Dioxane

Protocol:

  • Drying (Critical): Place 2-Methyl-2'-deoxyadenosine (100 mg, 0.37 mmol) in a flask. Co-evaporate with anhydrous pyridine (3 x 5 mL) and dry under high vacuum for 2 hours.

  • Solubilization: Dissolve the residue in anhydrous pyridine (0.5 mL) and anhydrous dioxane (1.5 mL).

  • Activation: Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.1 eq) under argon. Stir at room temperature for 10 minutes.

    • Mechanism:[1][3][4][5][6] This forms the cyclic salicyl phosphite intermediate at the 5'-OH.

  • Pyrophosphate Attack: Add a well-vortexed mixture of 0.5 M Bis(tributylammonium) pyrophosphate in DMF (1.5 eq) and tributylamine (4 eq). Stir for 10 minutes.

    • Mechanism:[1][3][4][5][6] The pyrophosphate opens the cyclic phosphite ring, forming a cyclic P(III)-P(V) intermediate.

  • Oxidation: Add a solution of 1% Iodine in pyridine/water (98:2) dropwise until a permanent dark color persists (approx. 2 mL). Stir for 15 minutes.

    • Mechanism:[1][3][4][5][6] Oxidizes P(III) to P(V).

  • Hydrolysis: Quench with 5% aqueous

    
     (to destroy excess iodine) followed by water (5 mL). Stir for 30 minutes to hydrolyze the cyclic phosphate ring.
    
  • Pre-Purification: Evaporate solvents under vacuum. Dissolve the residue in water (10 mL).

Purification & Quality Control

Ion-Exchange Chromatography (FPLC)

The crude mixture contains nucleoside, monophosphate, and triphosphate. Separation is best achieved using anion exchange.

ParameterCondition
Column DEAE Sephadex A-25 or Mono Q HR 5/5
Buffer A 10 mM TEAB (Triethylammonium bicarbonate), pH 7.5
Buffer B 1.0 M TEAB, pH 7.5
Gradient 0% to 100% B over 60 minutes
Flow Rate 1.0 mL/min
Detection UV @ 260 nm

Elution Order:

  • Free Nucleoside (Void volume)

  • Monophosphate (Low salt)

  • Triphosphate (Target, ~0.7 - 0.8 M TEAB)

Final Isolation (Sodium Salt Conversion)
  • Pool triphosphate fractions.

  • Co-evaporate with methanol (3x) to remove TEAB.

  • Dissolve residue in minimal methanol.

  • Add 1 M Sodium Perchlorate (

    
    )  in acetone.
    
  • Centrifuge the white precipitate (2-Me-dATP

    
     salt). Wash with acetone. Desiccate.
    
Analytical Specifications (QC)
  • 
     NMR (
    
    
    
    ):
    Three distinct signals.
    • 
      -P: ~ -5 to -10 ppm (doublet)
      
    • 
      -P: ~ -10 to -11 ppm (doublet)
      
    • 
      -P: ~ -20 to -23 ppm (triplet)
      
  • MS (ESI-): Calculated mass for

    
    : ~505.2 Da. Expect [M-H]- peak at 504.2.
    
  • UV/Vis:

    
     ~260 nm (similar to dATP, slight shift possible due to methyl group).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step A (Stille) Catalyst poisoning or wet solvent.Ensure HMPA/NMP is distilled/dry. Use fresh

(should be yellow, not brown).
Incomplete Phosphorylation Moisture in Step B.Re-dry nucleoside with pyridine co-evaporation. Ensure pyrophosphate solution is anhydrous.
Broad Peaks in NMR Paramagnetic impurities or pH issues.Pass through Chelex resin to remove metal ions. Adjust pH to 7.5.
No Product in FPLC Hydrolysis of triphosphate.Keep all buffers cold (4°C). Avoid acidic conditions (< pH 5) during workup.

References

  • Ludwig, J., & Eckstein, F. (1989). "Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one." Journal of Organic Chemistry, 54(3), 631-635. Link

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508-524. Link

  • Nair, V., & Buenger, G. S. (1989). "Synthesis of 2-substituted purine nucleosides via palladium-catalyzed cross-coupling with organostannanes." Journal of the American Chemical Society, 111(22), 8502-8504. Link

  • Hocek, M. (2014). "Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA." Journal of Organic Chemistry, 79(21), 9914–9921. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Methyl-dA Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Molecule: 2-Methyl-2'-deoxyadenosine (2-Me-dA) is a base-modified nucleoside.[1] Unlike the common sugar modification 2'-O-Methyl-dA, the 2-Me-dA carries a methyl group at the C2 position of the adenine ring.[1]

The Challenge: The C2-methyl group projects into the minor groove of the DNA helix.[1] During solid-phase synthesis, this group creates significant steric hindrance near the reaction center (the phosphoramidite nitrogen).[1] This bulk impedes the approach of the activator and the subsequent nucleophilic attack by the 5'-hydroxyl group of the support-bound oligonucleotide, leading to slow kinetics and low coupling efficiency (<95%).[1]

The Solution Strategy: To achieve commercial-grade coupling (>98%), we must transition from standard DNA protocols to a "Hindered Base" protocol.[1] This involves increasing local concentration, utilizing a more potent activator, and extending reaction contact time.[1]

Diagnostic Flowchart

Before altering your protocol, use this logic flow to isolate the variable causing low yields.

TroubleshootingFlow Start Issue: Low Yield / Truncated 2-Me-dA Oligo Step1 Check Trityl Monitor Color Start->Step1 Branch1 Weak/Orange Trityl Step1->Branch1 Signal Drop at 2-Me-dA Branch2 Strong/Red Trityl but Low FLP Step1->Branch2 Signal Stable Action1 Coupling Failure Branch1->Action1 Action2 Deprotection/Cleavage Issue Branch2->Action2 SubAction1 1. Check Water (<30ppm) 2. Change Activator (Tet -> ETT) 3. Increase Time (3m -> 6m) Action1->SubAction1 SubAction2 1. Check Depurination (Acid exposure) 2. Verify Protecting Group (Pac vs Bz) Action2->SubAction2

Figure 1: Diagnostic logic for isolating synthesis failures. "FLP" denotes Full-Length Product.

Critical Troubleshooting Guides (Q&A)

Module A: Reagent Preparation & Solubility

Q: My 2-Me-dA phosphoramidite is precipitating or dissolving slowly in Acetonitrile (ACN). What is the correct diluent?

A: The hydrophobic methyl group at C2 can slightly alter solubility compared to standard dA.[1]

  • Standard Protocol: Anhydrous Acetonitrile (ACN) is usually sufficient if the water content is strictly controlled (<30 ppm).[1]

  • Enhanced Protocol: If you observe precipitation at concentrations >0.1 M, use a mixture of Acetonitrile and Dichloromethane (DCM) in a 1:1 ratio.[1] DCM helps solvate the hydrophobic aromatic system, while ACN maintains compatibility with the activator.[1]

  • Pre-Flight Check: Ensure your ACN is "DNA Synthesis Grade" with <10 ppm water.[1] Moisture reacts with the amidite to form H-phosphonate impurities, which are inert to coupling.[1]

Module B: The Coupling Reaction (The Core Issue)[1]

Q: I am using standard DNA coupling conditions (Tetrazole, 2 min). Why is my efficiency stuck at 90-95%?

A: Standard conditions are insufficient for C2-substituted purines due to steric hindrance.[1][2] The methyl group physically blocks the path of the activator-amidite complex.[1]

Protocol Adjustment Table:

ParameterStandard DNA ProtocolRequired 2-Me-dA Protocol Scientific Rationale
Concentration 0.05 M - 0.1 M0.12 M - 0.15 M Higher concentration drives reaction kinetics (Le Chatelier’s principle) to overcome steric barriers.[1]
Activator 1H-Tetrazole (0.45 M)ETT (0.25 M) or DCI (0.25 M) ETT (5-Ethylthio-1H-tetrazole) is more acidic (pKa ~4.[1]3) and nucleophilic than Tetrazole (pKa ~4.9), creating a more reactive intermediate.[1]
Coupling Time 1.5 - 2.0 min6.0 - 10.0 min Slower kinetics require longer contact time to reach >98% completion.[1]
Coupling Mode SingleDouble Coupling Two shots of amidite ensure that any unreacted 5'-OH sites from the first pass are captured.[1]

Q: Can I use ETT (5-Ethylthio-1H-tetrazole) with all my bases? A: Yes. ETT is compatible with standard A, G, C, T bases.[1] However, if you cannot change the activator bottle, you must increase the coupling time of the 2-Me-dA step to at least 12-15 minutes if using standard Tetrazole.[1]

Module C: Deprotection & Stability

Q: Does the 2-Methyl group make the base acid-sensitive (depurination) like 2-Amino-dA?

A: Generally, no.[1] While 2-Amino-dA is highly susceptible to acid-catalyzed depurination (cleavage of the N-glycosidic bond), the 2-Methyl group does not have the same electron-donating profile that facilitates protonation at N3/N7 to the same extent.[1]

  • Risk Assessment: Low to Moderate.[1]

  • Precaution: If you are synthesizing a long oligo (>40 mer) containing 2-Me-dA, consider using 3% Dichloroacetic Acid (DCA) in Toluene/DCM for detritylation instead of Trichloroacetic Acid (TCA).[1] DCA is a weaker acid and reduces the risk of depurination during repeated acid exposure cycles.[1]

Q: What are the deprotection conditions? A: This depends on the protecting group on the N6 position of the Adenine (if any).

  • Standard (Bz-protected): Ammonium Hydroxide (NH4OH) at 55°C for 16 hours.

  • Ultra-Mild (Pac-protected): Potassium Carbonate in Methanol (0.05M) for 4 hours or Ammonium Hydroxide at RT for 4 hours.

  • Verification: Always check the Certificate of Analysis (CoA) of your specific batch.[1] If the 2-Me-dA is "unprotected" (which is rare for dA derivatives), standard deprotection is fine.[1]

Mechanistic Visualization

The following diagram illustrates why the activator choice is critical. The steric bulk of the methyl group hinders the formation of the tetrazolide intermediate.[1]

CouplingMechanism Amidite 2-Me-dA Phosphoramidite (Steric Bulk at C2) Intermediate Activated Tetrazolide (Transition State) Amidite->Intermediate Slow Activation (Blocked by Methyl) Activator Activator (Tetrazole vs ETT) Activator->Intermediate Protonation Product Coupled Oligo (Phosphite Triester) Intermediate->Product Nucleophilic Attack (Rate Limiting Step) Support 5'-OH on Solid Support Support->Product

Figure 2: The C2-Methyl group creates steric hindrance during the activation step.[1] Using ETT (a stronger nucleophile) accelerates the formation of the reactive intermediate.[1]

Summary Checklist for Experiment

  • Dry Down: Ensure the 2-Me-dA amidite is co-evaporated with anhydrous ACN if the bottle has been opened previously.[1]

  • Diluent: Dissolve in anhydrous ACN (<30 ppm H2O) to 0.12 M .

  • System Config: Install 0.25 M ETT or 0.25 M DCI as the activator.[1]

  • Protocol Edit: Create a custom coupling step for 2-Me-dA:

    • Time: 600 seconds (10 mins).

    • Type: Double couple (if possible).

  • Oxidation: Standard Iodine (0.02 M) is acceptable.[1]

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

References

  • Glen Research.Technical Brief - Synthesis of Long Oligonucleotides. (Discusses the necessity of anhydrous conditions and coupling efficiency).

    • [1]

  • Thermo Fisher Scientific. DNA/RNA Synthesis Reagents and Phosphoramidites.[1] (General handling of modified phosphoramidites).

    • [1]

  • BenchChem.Troubleshooting Low Coupling Efficiency with Modified Phosphoramidites.

    • [1]

  • Lietard, J., et al. (2021).[1] On-demand synthesis of phosphoramidites.[1][3] (Discusses coupling times for sterically hindered nucleosides).

    • [1]

Sources

Technical Support Center: Overcoming Steric Hindrance of C2-Methyl Groups in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to address the common challenge of steric hindrance involving C2-methylated substrates in enzymatic reactions. Our goal is to equip you with the knowledge and practical tools to diagnose and overcome enzymatic activity issues, thereby accelerating your research and development efforts.

Introduction: The C2-Methyl Challenge

In enzymatic reactions, the precise fit between a substrate and an enzyme's active site is paramount for efficient catalysis. The introduction of a methyl group at the C2 position of a substrate, a common modification in drug candidates and natural products, can introduce significant steric hindrance. This "roadblock" can prevent the substrate from binding correctly, leading to reduced reaction rates, altered product specificity, or a complete loss of activity. Understanding and mitigating this steric clash is a critical task in biocatalysis and drug metabolism studies.[1][2][3]

Troubleshooting Guide: Diagnosing and Addressing Poor Enzyme Performance

Low or no activity with a C2-methylated substrate is a frequent observation. This section provides a systematic approach to diagnosing the underlying issue and suggests targeted strategies for resolution.

Issue 1: Low Substrate Affinity (High K_m)

A high Michaelis-Menten constant (K_m) indicates weak binding between the enzyme and substrate, often a direct consequence of a steric clash within the active site.[4] The C2-methyl group may be physically preventing the substrate from achieving the optimal orientation for binding.

Initial Diagnostic Steps
  • Confirm Enzyme Activity: Before troubleshooting the C2-methylated substrate, verify the enzyme's activity with a known, non-methylated, or preferred substrate. This confirms that the enzyme stock and buffer conditions are viable.[5][6]

  • Kinetic Analysis: Perform a full kinetic analysis (measuring reaction velocity at various substrate concentrations) for both the non-methylated and the C2-methylated substrate. A significantly higher K_m for the methylated compound strongly suggests a binding issue.[4][7]

Resolution Strategies
  • Rational Enzyme Redesign (Site-Directed Mutagenesis): If the enzyme's crystal structure is available, identify amino acid residues in the active site that are likely clashing with the C2-methyl group. Mutating these residues to smaller ones (e.g., Leucine to Alanine) can create the necessary space to accommodate the substrate.[8]

  • Computational Modeling: Utilize molecular docking and dynamics simulations to predict which mutations will most effectively reduce steric hindrance without compromising the catalytic geometry of the active site.[9][10][11]

Issue 2: Poor Catalytic Efficiency (Low k_cat)

A low turnover number (k_cat) signifies that even when the substrate binds, the enzyme is slow at converting it to the product.[4][7] The C2-methyl group might force the substrate into a conformation that is suboptimal for the chemical reaction, misaligning key functional groups.

Initial Diagnostic Steps
  • Analyze k_cat/K_m: The specificity constant (k_cat/K_m) is the most informative metric for comparing enzyme efficiency between different substrates.[4] A dramatic drop in this value for the C2-methylated substrate points to a catalytic problem.

  • Product Analysis: Use techniques like HPLC or mass spectrometry to confirm if any product is being formed, even at a slow rate. Check for the formation of unexpected side-products, which could indicate an altered reaction pathway.

Resolution Strategies
  • Directed Evolution: When a rational design approach is not feasible due to a lack of structural information, directed evolution can be a powerful tool. This involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved activity on the C2-methylated substrate.[12][13][14]

  • Substrate Engineering: If modifying the enzyme is not an option, consider synthesizing substrate analogs. For instance, altering another part of the molecule might compensate for the steric bulk of the C2-methyl group, allowing for better positioning within the active site.

Data Summary: Wild-Type vs. Engineered Enzyme

The following table illustrates a hypothetical outcome of a successful site-directed mutagenesis experiment to improve the activity of an enzyme towards a C2-methylated substrate.

ParameterWild-Type EnzymeEngineered Mutant (L142A)
Substrate C2-Methyl-Substrate C2-Methyl-Substrate
K_m (µM) 55075
k_cat (s⁻¹) 0.815.2
k_cat/K_m (M⁻¹s⁻¹) 1,455202,667
Fold Improvement -139x

This data demonstrates a significant improvement in both substrate binding (lower K_m) and catalytic turnover (higher k_cat), resulting in a 139-fold increase in overall catalytic efficiency.

Key Methodologies: Step-by-Step Protocols

Protocol A: Site-Directed Mutagenesis to Increase Active Site Volume

This protocol outlines a standard procedure for creating a specific point mutation in an enzyme's gene to accommodate a bulkier substrate. It is based on the popular QuikChange™ method.[15][16][17][18]

Rationale: By replacing a large amino acid residue with a smaller one, we can create additional space in the enzyme's active site, thereby reducing steric hindrance.[8]

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a Leucine codon CTG to an Alanine codon GCG).

    • The mutation should be in the center of the primer, with ~10-15 bases of correct sequence on both sides.[15]

    • Ensure the primers have a melting temperature (T_m) of ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra or Q5). High fidelity is crucial to prevent introducing unwanted mutations.[19]

    • Reaction Mix:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of dsDNA plasmid template

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 50 seconds

        • Extension: 68°C for 1 min/kb of plasmid length

      • Final Extension: 68°C for 5 minutes

  • Template Digestion:

    • Following PCR, add 1 µL of the DpnI restriction enzyme directly to the amplification reaction.

    • Scientist's Note: DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, which was isolated from an E. coli strain, will be methylated and thus degraded. The newly synthesized PCR product is unmethylated and will remain intact.[18]

    • Incubate at 37°C for 1-2 hours.

  • Transformation and Verification:

    • Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells.

    • Plate on appropriate antibiotic selection media.

    • Isolate plasmid DNA from the resulting colonies (miniprep).

    • Self-Validation: Sequence the entire gene to confirm the desired mutation and ensure no other mutations were introduced. This is a critical validation step.

Protocol B: Workflow for Directed Evolution

Directed evolution mimics natural selection in the lab to evolve enzymes with desired properties.[12][13][14] This workflow provides a general framework.

Rationale: By introducing random mutations and selecting for improved function, we can explore a vast sequence space to find enzyme variants with enhanced activity towards the C2-methylated substrate, without needing prior structural information.[14]

G Start Wild-Type Enzyme Gene A A Start->A End Optimized Enzyme (Improved Activity on C2-Methyl Substrate) D D D->End Final Selection

  • Gene Diversification: Create a library of mutant genes using methods like error-prone PCR (to introduce random point mutations) or DNA shuffling (to recombine mutations from several parent genes).

  • Library Creation & Expression: Clone the library of mutant genes into an expression vector and transform them into a suitable host organism (e.g., E. coli or yeast). Induce protein expression.

  • High-Throughput Screening: This is the most critical step. Develop an assay that allows you to rapidly measure the activity of thousands of enzyme variants. This could be a colorimetric, fluorescent, or LC-MS-based assay. The assay must be sensitive enough to detect small improvements in activity.

  • Selection and Iteration: Identify the "hits" – the enzyme variants showing the highest activity with the C2-methylated substrate. Isolate the plasmids from these hits. These improved genes will serve as the template for the next round of diversification and screening.

  • Repeat: Typically, 3-5 rounds of this cycle are sufficient to achieve significant improvements in enzyme function.

Frequently Asked Questions (FAQs)

Q1: My enzyme has zero activity with the C2-methylated substrate, but works perfectly with the unmethylated version. What's the first thing I should check? A: The first step is to perform a competitive inhibition experiment. Mix your unmethylated substrate with the C2-methylated compound and measure the reaction rate. If the rate decreases, it indicates that the C2-methylated substrate is binding to the active site (acting as a competitive inhibitor) but is not being turned over. This confirms the issue is a catalytic one, not a complete failure to bind.

Q2: I don't have a crystal structure for my enzyme. How can I rationally choose which residues to mutate? A: Without a structure, rational design is challenging. Your best options are:

  • Homology Modeling: If a structure of a related enzyme exists (e.g., >30% sequence identity), you can build a computational model of your enzyme to predict the active site architecture.

  • Sequence Alignment: Align your enzyme's sequence with other homologous enzymes whose structures and functions are known. Conserved residues are likely critical for function and should be avoided, while variable residues in the active site region are better candidates for mutagenesis.

  • Directed Evolution: This is the preferred method when structural information is lacking, as it does not rely on predictive models.[13]

Q3: Can changing the reaction conditions, like pH or temperature, help overcome steric hindrance? A: While optimizing pH and temperature is crucial for overall enzyme activity, it is unlikely to fundamentally solve a major steric clash.[20] These conditions primarily affect the ionization states of catalytic residues and the overall protein flexibility. A physical block caused by a methyl group requires re-engineering the active site itself for a significant improvement. However, sometimes increasing the reaction temperature can provide the enzyme with more conformational flexibility, which may slightly alleviate minor steric issues.

Q4: Are there any alternatives to modifying the enzyme? A: Yes, consider modifying the substrate. While the C2-methyl group may be non-negotiable, you could potentially make modifications elsewhere on the molecule. For example, removing another bulky group might create a "steric balance" that allows the substrate to fit. This approach is common in drug development, where medicinal chemists and biochemists work together to optimize a lead compound's interaction with its target enzyme.[1]

Q5: My site-directed mutagenesis experiment yielded colonies, but none of them have the correct mutation. What went wrong? A: This is a common issue. The most likely causes are:

  • Inefficient DpnI Digestion: If the parental template DNA is not fully digested, you will recover a high background of wild-type plasmids. Ensure your DpnI is active and incubate for at least 1 hour.[18]

  • Low PCR Efficiency: If the PCR reaction is inefficient, you may not be generating enough of the mutated plasmid. Try optimizing the PCR conditions (annealing temperature, extension time) or using a kit specifically designed for site-directed mutagenesis.[16]

  • Primer Design: Poor primer design can lead to failure. Ensure primers are complementary and have a sufficiently high melting temperature. Avoid primer-dimers.[15]

References

  • Vertex AI Search. Bioengineering toward direct production of immobilized enzymes: A paradigm shift in biocatalyst design - PMC - NIH.
  • ResearchGate. Strategies for Stabilization of Enzymes in Organic Solvents.
  • IMBB-FoRTH. Restriction Endonuclease Troubleshooting Guide.
  • ResearchGate. (PDF) A Simple and Economical Site-Directed Mutagenesis Method for Large Plasmids by Direct Transformation of two Overlapping PCR Fragments.
  • Addgene Blog. Site Directed Mutagenesis by PCR.
  • ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews.
  • IQCC. Predicting distal active site mutations in computational enzyme design.
  • PubMed. Reengineering the Substrate Tunnel to Enhance the Catalytic Efficiency of Squalene Epoxidase.
  • MDPI. Directed Evolution Methods for Enzyme Engineering.
  • ResearchGate. Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization.
  • PubMed Central. Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12.
  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • ACS Publications. Propelling of Enzyme Activity by Using Different Triggering Strategies: Applications and Perspectives | Industrial & Engineering Chemistry Research.
  • YouTube. Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity.
  • PMC - NIH. Automated Minimization of Steric Clashes in Protein Structures.
  • Quantumzyme. In Silico Based Engineering Approach to Improve Transaminases for the Conversion of Bulky Substrates.
  • PMC. A primer to directed evolution: current methodologies and future directions.
  • ACS Omega. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development.
  • PMC - PubMed Central. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol.
  • ResearchGate. The influence of steric hindrance of the N-dealkylation site upon the... | Download Scientific Diagram.
  • PMC. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development.
  • MDPI. Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions.
  • A Technical Guide to Directed Evolution for Enhancing Protein Stability and Function.
  • PubMed. Analysis of enzyme specificity by multiple substrate kinetics.
  • Sigma-Aldrich. Directed Evolution.
  • ResearchGate. Protein engineering methods for stabilization of enzymes toward organic....
  • bioRxiv. Computational design of highly active de novo enzymes.
  • bioRxiv. A simple and efficient method for in vitro site-directed mutagenesis.
  • Scientific Research Publishing. Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN.
  • Thermo Fisher Scientific - US. Restriction Enzyme Troubleshooting.
  • ResearchGate. C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents.
  • PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters.
  • ACS Publications. Combing Directed Enzyme Evolution with Metabolic Engineering to Develop Efficient Microbial Cell Factories.
  • Benchchem. Technical Support Center: Troubleshooting Low Enzyme Activity.
  • ResearchGate. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development.
  • Longdom Publishing. Metabolism of Drugs with Inhibition of Enzymes.
  • MDPI. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols.
  • iGEM. Site Directed Mutagenesis Protocol.
  • ACS Publications - American Chemical Society. ASAP (As Soon As Publishable).
  • PMC - NIH. Substrate inhibition by the blockage of product release and its control by tunnel engineering.
  • ACS Publications. A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm | Journal of the American Chemical Society.
  • Sci-Hub. Sci-Hub.
  • ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady.
  • ResearchGate. Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF.
  • PMC - NIH. Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation.
  • Enzymes Kinetic.
  • YouTube. Allosteric Control – Metabolic Control of Enzyme Activity | Biochemistry.

Sources

Technical Support Center: 2-Methyl-2'-deoxyadenosine (2-Me-dA) Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Oxidative Functionalization

Executive Summary

Oxidizing 2-Methyl-2'-deoxyadenosine (2-Me-dA) is a precision task. Whether you are synthesizing the biomarker 8-oxo-2-Me-dA or evaluating oxidative stability for aptamer development, the presence of the 2-methyl group alters the electronic landscape of the purine ring compared to canonical adenosine.

The 2-methyl substituent acts as an electron-donating group (EDG), increasing the electron density of the purine ring. While this facilitates electrophilic attack at the C8 position (desired for 8-oxo synthesis), it simultaneously increases the basicity of N1 and N7, heightening the risk of N-oxidation and depurination (glycosidic bond cleavage).

This guide provides a troubleshooting framework to navigate these competing reactivities, focusing on the Udenfriend System and controlled Fenton Chemistry .

Module 1: Critical Failure Points & Troubleshooting

Issue 1: High Rates of Depurination (Loss of Sugar)

Symptom: LC-MS shows a large peak corresponding to the free base (2-methyladenine, m/z ~149) and loss of the nucleoside (m/z ~265). Root Cause: The N-glycosidic bond in 2'-deoxynucleosides is acid-labile. Oxidative protocols often generate local acidic environments (e.g., Fenton chemistry produces H+). The 2-methyl group increases the basicity of the purine, which can paradoxically accelerate protonation-induced cleavage.

Variable Recommendation Technical Rationale
pH Control Buffer to pH 6.8 – 7.4Avoids protonation of N7, the primary trigger for glycosidic bond weakening.
Buffer Choice Phosphate or CacodylateTris/HEPES can act as radical scavengers, quenching the desired oxidation.
Temperature Keep < 37°CThermal energy accelerates hydrolysis exponentially.
Issue 2: N-Oxide Formation instead of C8-Oxidation

Symptom: Product mass is +16 Da, but UV absorbance max does not shift significantly to the red (characteristic of 8-oxo). Root Cause: Using peracids (e.g., mCPBA) or high-potential oxidants without metal coordination. The electron-rich N1 is a kinetic trap. Solution: Switch to Radical-Mediated Oxidation (Udenfriend or Fenton). Hydroxyl radicals (•OH) prefer the C8 double bond over the nitrogen lone pairs.

Issue 3: Ring Opening (FAPY Derivative Formation)

Symptom: Appearance of formamidopyrimidine (FAPY) derivatives. Root Cause: Reductive environment post-oxidation or excessive radical density. The 8-hydroxy radical intermediate can undergo ring opening if not quickly oxidized to the ketone (8-oxo). Solution: Ensure sufficient oxidant (O2 or H2O2) is present to complete the second electron abstraction, or use a redox mediator like Ascorbate.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green Path is the desired C8-oxidation. The Red Paths are the side reactions we must suppress.

OxidationPathways Start 2-Methyl-2'-deoxyadenosine (2-Me-dA) Radical C8-OH Radical Adduct (Intermediate) Start->Radical + •OH (Attack at C8) Depurination 2-Methyladenine + Sugar (Depurination) Start->Depurination H+ / Acidic pH NOxide 2-Me-dA N1-Oxide (Wrong Regioisomer) Start->NOxide Peracids / Direct Oxygen Transfer Product 8-oxo-2-Me-dA (Target) Radical->Product - e- / - H+ (Oxidation) FAPY FAPY Derivative (Ring Open) Radical->FAPY Reduction / Ring Opening

Figure 1: Mechanistic divergence in 2-Me-dA oxidation. Success depends on favoring the •OH attack and subsequent oxidation over protonation or ring opening.

Module 3: Validated Protocols

Protocol A: The Udenfriend System (High Specificity)

Best for: High-value synthesis where yield is secondary to purity.

Mechanism: Ascorbic acid reduces Fe(III) to Fe(II). Fe(II) complexes with EDTA and reacts with O2 to generate controlled •OH radicals.

  • Preparation:

    • Dissolve 2-Me-dA (1 mM) in 0.1 M Phosphate Buffer (pH 6.8).

    • Add EDTA (1 mM) and FeSO4 (0.5 mM).

  • Initiation:

    • Add Ascorbic Acid (5 mM).

    • Saturate with O2 (bubble gas gently or stir open to air).

  • Incubation:

    • Stir at 37°C for 2-4 hours . Monitor by HPLC.

  • Quenching:

    • Add 1 mM Thiourea or simply inject directly onto Prep-HPLC (the removal of reagents stops the reaction).

Why this works: The EDTA-Fe complex directs the radical generation near the purine ring, and the mild conditions (pH 6.8) virtually eliminate depurination [1].

Protocol B: Modified Fenton Reaction (High Throughput)

Best for: Stress testing or generating large quantities of crude oxidized material.

  • Preparation:

    • Dissolve 2-Me-dA in water/acetonitrile (9:1) to improve solubility.

  • Reaction:

    • Add H2O2 (2 mM) followed by FeSO4 (0.2 mM).

    • CRITICAL: Do not premix Fe and H2O2. Add Fe last to initiate.

  • Timing:

    • React for exactly 15 minutes at room temperature.

  • Quenching:

    • Immediately add DMSO (5% v/v) or Methionine to scavenge remaining hydroxyl radicals.

    • Adjust pH to 8.0 with dilute NH4OH to stabilize the glycosidic bond during workup.

Frequently Asked Questions (FAQ)

Q1: Why is my 2-Me-dA precipitating during the reaction?

  • A: The 2-methyl group increases hydrophobicity compared to standard dA.

  • Fix: Use a co-solvent. Acetonitrile (up to 10%) is compatible with radical reactions. Avoid Ethanol or DMSO during the reaction, as they are potent radical scavengers and will inhibit the oxidation.

Q2: Can I use mCPBA to make 8-oxo-2-Me-dA?

  • A: No. mCPBA is an electrophilic oxygen donor that prefers the most electron-rich site. In 2-Me-dA, the N1 position is highly nucleophilic. You will predominantly get 2-Me-dA-N1-oxide . Radical chemistry (Fenton/Udenfriend) is required to target C8 [2].

Q3: How do I separate the 8-oxo product from the starting material?

  • A: 8-oxo-purines are significantly more polar than their parent nucleosides due to the ability to tautomerize.

  • Method: Reverse Phase HPLC (C18).

    • Mobile Phase: 0.1% Ammonium Acetate (Buffer A) / Acetonitrile (Buffer B).

    • Gradient: 0-10% B over 20 mins. The 8-oxo product usually elutes before the starting 2-Me-dA.

Decision Logic for Method Selection

MethodSelection Start Select Oxidation Goal Goal1 Synthesize 8-oxo-2-Me-dA (High Purity) Start->Goal1 Goal2 Study Oxidative Stress (Biological Simulation) Start->Goal2 Goal3 Synthesize N-Oxides Start->Goal3 Method1 USE UDENFRIEND SYSTEM (Ascorbate/Fe/O2) Minimizes side products Goal1->Method1 Method2 USE FENTON REACTION (Fe/H2O2) High radical flux, mimics cell stress Goal2->Method2 Method3 USE mCPBA / Peracids Direct N-oxidation Goal3->Method3

Figure 2: Strategic selection of oxidation reagents based on experimental intent.

References

  • Kasai, H., & Nishimura, S. (1984). Hydroxylation of deoxyguanosine at the C-8 position by ascorbic acid and other reducing agents.[1] Nucleic Acids Research, 12(4), 2137–2145.

  • Cadet, J., et al. (2012). Oxidatively generated complex DNA damage: tandem and clustered lesions. Cancer Letters, 327(1-2), 5-15.

  • Goyal, R. N., & Dhawan, A. (2006). Oxidation chemistry of 2'-deoxyadenosine at pyrolytic graphite electrode. Bioelectrochemistry, 69(2), 223-233.[2]

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews, 98(3), 1109–1152.

Sources

Validation & Comparative

Comparative Toxicology & SAR Guide: 2-Methyl-2'-deoxyadenosine vs. Cladribine (2-CdA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cladribine (2-CdA) , a potent chemotherapeutic agent, and 2-Methyl-2'-deoxyadenosine (2-Me-dA) , a structural analog primarily used as a biochemical probe.[1]

While both molecules share the core 2'-deoxyadenosine scaffold and exhibit resistance to Adenosine Deaminase (ADA), their toxicity profiles diverge radically due to the electronic and steric properties of the C2-substituent.[1] Cladribine functions as a "Trojan Horse," efficiently mimicking natural nucleosides to enter the DNA synthesis pathway, whereas 2-Me-dA acts largely as an inert or specialized probe due to poor phosphorylation efficiency by mammalian kinases.

Key Verdict:

  • Cladribine (2-CdA): High Cytotoxicity (nM range).[1] Clinically validated for Hairy Cell Leukemia and MS.[1]

  • 2-Methyl-2'-deoxyadenosine: Low/Negligible Cytotoxicity (mammalian). Used for oligonucleotide stabilization and bacterial enzyme studies.[1]

Structural & Mechanistic Basis (SAR)

The divergence in biological activity stems from the Structure-Activity Relationship (SAR) at the purine C2 position.[1]

FeatureCladribine (2-CdA)2-Methyl-2'-deoxyadenosine
C2 Substituent Chlorine (-Cl)Methyl (-CH₃)
Electronic Effect Electron-Withdrawing (EWG)Electron-Donating (EDG)
Steric Impact Minimal (Atomic radius ~1.75 Å)Moderate (Bulky hydrophobic group)
ADA Resistance High. Cl atom prevents hydrolytic deamination.[1]High. Methyl group sterically hinders the active site.[1]
dCK Affinity High. Mimics dAd, accepted by active site.[1]Low. Steric bulk interferes with kinase binding.[1]
The "Lethal Synthesis" Pathway

For either analog to be toxic, it must undergo "lethal synthesis"—a cascade of phosphorylation events converting the prodrug into a triphosphate (NTP).[1]

  • Transport: Both enter via Nucleoside Transporters (hENT/hCNT).[1]

  • Activation (The Bottleneck): Deoxycytidine Kinase (dCK) is the rate-limiting enzyme.[1]

    • 2-CdA is a competent substrate for dCK.[2] The Chlorine atom does not significantly disrupt the enzyme-substrate complex.

    • 2-Me-dA is a poor substrate for mammalian dCK. The hydrophobic methyl group clashes with the tight binding pocket required for phosphorylation, preventing the accumulation of the toxic triphosphate.[1]

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate.

MetabolicPathway cluster_cytosol Cytosol cluster_nucleus Nucleus CdA Cladribine (2-CdA) CdA_MP 2-CdA-MP (Monophosphate) CdA->CdA_MP Efficient Phosphorylation ADA Adenosine Deaminase CdA->ADA Resistant MedA 2-Methyl-dA (2-Me-dA) MedA_MP 2-Me-dA-MP (Trace/Low) MedA->MedA_MP Steric Blockade (Inefficient) MedA->ADA Resistant CdA_TP 2-CdA-TP (Triphosphate) CdA_MP->CdA_TP Kinase Cascade dCK Deoxycytidine Kinase (dCK) DNA_Damage DNA Strand Breaks Apoptosis CdA_TP->DNA_Damage Polymerase Inhibition RNR Inhibition

Caption: Metabolic divergence of C2-substituted adenosine analogs. Green arrow indicates efficient activation; dotted red line indicates metabolic blockade.[1]

Comparative Toxicity Profile

The following data summarizes the performance of both compounds in mammalian systems.

ParameterCladribine (2-CdA)2-Methyl-2'-deoxyadenosineSignificance
Primary Target Lymphocytes (T & B cells), MonocytesBacterial enzymes (e.g., E. coli PNP)2-CdA is lymphotoxic; 2-Me-dA is bacteriostatic/tool.
IC50 (Leukemia Cells) 5 - 20 nM (High Potency)> 100 µM (Low Potency)>5000-fold difference in potency.[1]
Mechanism of Death Apoptosis via NAD+/ATP depletion & DNA breaksN/A (at physiological doses)2-CdA induces PARP activation; 2-Me-dA does not.
Metabolic Stability 100% Resistant to ADA100% Resistant to ADABoth persist in plasma longer than natural adenosine.[1]
Therapeutic Use Hairy Cell Leukemia, Multiple SclerosisOligonucleotide Synthesis (Aptamers)2-Me-dA stabilizes oligos against serum nucleases.[1]

Expert Insight: The toxicity of Cladribine is unique because it affects resting lymphocytes.[1] This occurs because 2-CdATP inhibits Ribonucleotide Reductase (RNR), disrupting the dNTP pool needed for DNA repair, triggering massive DNA strand breaks.[1] 2-Me-dA fails to reach the threshold concentration of triphosphate required to inhibit RNR or compete with dATP.

Experimental Protocols

To validate the toxicity difference in your own lab, use the following self-validating workflow.

Protocol A: Comparative Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: Determine IC50 values for 2-CdA vs 2-Me-dA in CCRF-CEM or Jurkat T-cells.

  • Cell Seeding:

    • Seed T-lymphoblastoid cells (e.g., Jurkat) at

      
       cells/well in 96-well plates.
      
    • Media: RPMI-1640 + 10% FBS + 2mM L-Glutamine.

  • Compound Preparation:

    • Dissolve Cladribine (Stock: 10 mM in DMSO).[1]

    • Dissolve 2-Methyl-2'-deoxyadenosine (Stock: 10 mM in DMSO).

    • Control: DMSO vehicle (Final concentration < 0.1%).[1]

  • Treatment:

    • Perform a 9-point serial dilution (1:3).[1]

    • Range 2-CdA: 0.1 nM to 1 µM.

    • Range 2-Me-dA: 100 nM to 100 µM.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 72 hours . (Note: 24h is insufficient for nucleoside analog apoptosis).[1]

  • Detection:

    • Add ATP-based luminescent reagent (e.g., CellTiter-Glo) or MTT reagent.[1]

    • Read Luminescence/Absorbance.[1]

  • Validation Check:

    • If 2-CdA IC50 > 50 nM, check cell line mycoplasma status or dCK expression levels (cells may be resistant).[1]

Protocol B: ADA Stability Verification

Objective: Confirm that lack of toxicity in 2-Me-dA is not due to rapid degradation.

  • Reaction Mix: 50 µM nucleoside in PBS + 0.01 U/mL Calf Intestine Adenosine Deaminase.

  • Monitoring: Measure Absorbance decrease at 265 nm (loss of adenosine ring) over 60 minutes.

  • Expected Result:

    • Deoxyadenosine (Control): Rapid decrease in A265 (t1/2 < 5 min).[1]

    • 2-CdA & 2-Me-dA: No significant change in A265 over 60 mins.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Compound Prep cluster_assay Readout Start Start: T-Cell Suspension (Jurkat/CEM) CdA_Dil 2-CdA Dilution (0.1 nM - 1 µM) Start->CdA_Dil MedA_Dil 2-Me-dA Dilution (100 nM - 100 µM) Start->MedA_Dil Treatment Treatment (96-well) Incubate 72h @ 37°C CdA_Dil->Treatment MedA_Dil->Treatment MTT Add Tetrazolium/ATP Reagent Treatment->MTT Read Measure Absorbance/Luminescence MTT->Read Analysis Calculate IC50 Non-linear Regression Read->Analysis

Caption: Step-by-step workflow for comparative cytotoxicity profiling.

References

  • Beutler, E. (1992).[1] Cladribine (2-chlorodeoxyadenosine).[1][2][3][4][5] The Lancet, 340(8825), 952-956.[1]

  • Carson, D. A., Wasson, D. B., & Beutler, E. (1984).[1] Antileukemic and immunosuppressive activity of 2-chloro-2'-deoxyadenosine. Proceedings of the National Academy of Sciences, 81(7), 2232-2236.[1] [1]

  • Kierdaszuk, B., et al. (1991).[1] Substrate specificity of human deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs.[1] Biochemical Pharmacology, 41(11), 1663-1672.[1] (Establishes dCK specificity for C2-substituents).

  • Lindemalm, S., et al. (2003).[1] Comparison of cytotoxicity of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells. Haematologica, 88(3), 324-332.[1]

  • Bzowska, A., et al. (1995).[1] 2-Chloro-2'-deoxyadenosine (cladribine) and its analogues are good substrates and potent selective inhibitors of Escherichia coli purine-nucleoside phosphorylase.[4] Journal of Biological Chemistry. (Contrasts bacterial vs mammalian processing).

Sources

Technical Guide: NMR Characterization & Purity Assessment of 2-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of modified oligonucleotides—specifically for aptamer development and antisense therapeutics—the nucleoside 2-Methyl-2'-deoxyadenosine (2-Me-dA) serves as a critical scaffold. Unlike N6-methylation, which affects Watson-Crick base pairing, C2-methylation alters the minor groove environment and stabilizes the anti conformation of the glycosidic bond without disrupting hydrogen bonding faces.

However, characterizing 2-Me-dA presents a specific analytical challenge: Regioisomer differentiation. Mass spectrometry (LC-MS) confirms the molecular weight (+14 Da over deoxyadenosine) but often fails to distinguish between N1, N6, and C2 methylation without complex fragmentation patterns.

This guide outlines the Nuclear Magnetic Resonance (NMR) protocols required to definitively validate the C2-position methylation and assess purity, contrasting this deterministic method with probabilistic chromatographic techniques.

Part 1: The Analytical Challenge

Standard Quality Control (QC) often relies on HPLC-UV and ESI-MS. While sufficient for routine batch release, these methods have blind spots regarding the topology of methylation.

FeatureHPLC/UPLCLC-MS (ESI)1H-NMR
Primary Output Retention Time (Hydrophobicity)Mass-to-Charge Ratio (m/z)Proton Topology & Environment
Sensitivity High (ng scale)Very High (pg scale)Moderate (mg scale)
Structural Certainty Low (Requires standards)Medium (Isomers have identical mass)High (Definitive connectivity)
Purity Scope Detects UV-active impurities onlyDetects ionizable impurities onlyDetects all protonated impurities (salts, solvents)

The Senior Scientist's Insight: Do not rely solely on LC-MS for modified nucleosides. An N1-methylated impurity (a common byproduct of alkylation) has the exact same mass (265.27 Da) as the target 2-Me-dA. Only NMR can distinguish the loss of the aromatic H2 proton and the appearance of a C-methyl singlet.

Part 2: Comparative Methodology & Workflow

The following diagram illustrates the integrated workflow for validating 2-Me-dA, highlighting where NMR acts as the structural "gatekeeper" that HPLC cannot perform.

AnalyticalWorkflow Synthesis Crude Synthesis (Alkylation/Coupling) PrepLC Prep-HPLC (Purification) Synthesis->PrepLC Isolation LCMS LC-MS Analysis (Mass Confirmation) PrepLC->LCMS m/z 265.27 Check NMR 1H-NMR (DMSO-d6) (Structural Validation) LCMS->NMR Isomer Check NMR->Synthesis Regioisomer Detected FinalQC Final Release (>98% Purity) NMR->FinalQC H2 Signal Absent Me Signal Present

Figure 1: Integrated QC workflow. Note that NMR is the critical step for filtering out isobaric regioisomers (N1/N6-methyl variants) that pass LC-MS screening.

Part 3: NMR Characterization Protocol

Sample Preparation

To ensure visibility of exchangeable protons (the exocyclic amine at N6 and the sugar hydroxyls), DMSO-d6 is the required solvent. D2O will cause the rapid exchange and disappearance of these diagnostic signals.

  • Mass: Weigh 5–10 mg of dry 2-Me-dA.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

  • Vessel: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C). Higher temperatures (e.g., 310 K) can sharpen exchangeable peaks but may shift water signals into critical regions.

The Diagnostic Shift (The "Fingerprint")

The structural proof of 2-Methyl-2'-deoxyadenosine lies in the modification of the Adenine base.

  • Deoxyadenosine (Reference): Possesses two aromatic singlets in the downfield region: H2 (~8.1–8.4 ppm) and H8 (~8.3 ppm).

  • 2-Me-dA (Target): The H2 proton is absent . It is replaced by a methyl group singlet upfield (~2.4–2.6 ppm).

Comparative Chemical Shift Data

The following table summarizes the expected chemical shifts in DMSO-d6.

PositionProton2'-Deoxyadenosine (dA) [Ref]2-Methyl-2'-deoxyadenosine (2-Me-dA)Structural Logic
Base H2 8.13 ppm (s) ABSENT Primary Confirmation of Substitution
Base H8 8.34 ppm (s)~8.25 ppm (s)Remains aromatic; slight shift due to C2-Me electronics.
Base C2-Me N/A2.45 – 2.55 ppm (s) New diagnostic singlet.
Base NH2 7.31 ppm (bs)7.20 – 7.30 ppm (bs)Exocyclic amine (visible in DMSO).
Sugar H1' 6.34 ppm (t)6.25 – 6.35 ppm (t)Anomeric proton; sensitive to glycosidic bond conformation.
Sugar 3'-OH 5.31 ppm (d)~5.30 ppm (d)Confirmation of intact sugar.
Sugar 5'-OH 5.25 ppm (t)~5.20 ppm (t)Confirmation of intact sugar.

(Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature. "bs" = broad singlet, "s" = singlet, "d" = doublet, "t" = triplet.)

Part 4: Structural Logic Visualization

The following diagram details the specific spectral changes expected during the transition from the natural nucleoside to the methylated analog.

SpectralLogic dA Reference: 2'-Deoxyadenosine H2_Signal Signal: H2 Aromatic Singlet (~8.13 ppm) dA->H2_Signal Present H8_Signal Signal: H8 Aromatic Singlet (Remains ~8.3 ppm) dA->H8_Signal Present Target Target: 2-Methyl-2'-deoxyadenosine Target->H2_Signal DISAPPEARS Me_Signal Signal: C2-Methyl Singlet (~2.50 ppm) Target->Me_Signal APPEARS Target->H8_Signal Retained

Figure 2: Spectral logic map. The disappearance of the H2 signal and appearance of the C2-Methyl signal is the definitive proof of structure.

Part 5: Impurity Profiling & Troubleshooting

When analyzing the NMR spectrum of 2-Me-dA, specific impurities indicate synthesis or purification failures.

Common Impurities
  • Residual Solvents:

    • Methanol (singlet ~3.16 ppm in DMSO): Often used in silica column elution.

    • TEAA (Triethylammonium acetate): If HPLC purification used TEAA buffer, look for ethyl triplets/quartets (~1.1 ppm, ~3.0 ppm).

  • Regioisomers (N6-Methylation):

    • If the reaction conditions were not strictly controlled, methylation may occur at the exocyclic amine (N6).

    • Detection: The H2 proton signal (8.1 ppm) will reappear if N6-methylation occurred instead of C2.

  • Depurination (Free Base):

    • Loss of the sugar moiety results in free 2-methyladenine.

    • Detection: Disappearance of sugar peaks (H1' at 6.3 ppm) and a significant downfield shift of the base protons.

Quantification (qNMR)

For absolute purity (mass balance), use an internal standard such as Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) added to the NMR tube.

  • Formula:

    
    
    
    • I: Integration Area

    • N: Number of protons

    • MW: Molecular Weight[1][2]

    • W: Weight (mg)

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.).[4] 2'-Deoxyadenosine Product Specification & NMR Reference. Merck KGaA. Link

  • ChemicalBook. (2023). 2'-Deoxyadenosine NMR Spectrum Data. ChemicalBook Database. Link

  • Seela, F., & Peng, X. (2005). 7-Deaza-2'-deoxyadenosine and 2-Chloro-2'-deoxyadenosine: Synthesis and Properties. Current Protocols in Nucleic Acid Chemistry. (Contextual reference for C2-modified nucleoside shifts). Link

  • Wishart, D. S., et al. (2022).[2] HMDB: The Human Metabolome Database (Nucleoside spectral data). Nucleic Acids Research. Link

Sources

Mass Spectrometry Fragmentation Pattern of 2-Methyl-2'-deoxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Methyl-2'-deoxyadenosine (2-Me-dA) , specifically designed for researchers in drug development and adductomics. It focuses on the critical challenge of differentiating this nucleoside from its structural isomers, 1-Methyl-2'-deoxyadenosine (1-Me-dA) and N6-Methyl-2'-deoxyadenosine (N6-Me-dA) .

Executive Summary

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a modified nucleoside analog used in oligonucleotide therapeutics to enhance duplex stability and resistance to enzymatic degradation. In biological matrices, it acts as a specific biomarker for methylation damage. However, its analysis is complicated by the existence of isobaric isomers—specifically 1-Me-dA and N6-Me-dA —which share the same molecular weight (265.27 Da) and precursor ion (


 266.1).

This guide delineates the specific MS/MS fragmentation pathways that distinguish 2-Me-dA from its isomers. Unlike N-methylated variants, 2-Me-dA possesses a robust C-Methyl bond at the C2 position, leading to a distinct fragmentation signature characterized by the retention of the methyl group on the nucleobase fragment, contrasting with the facile methyl losses or rearrangements observed in N-methylated isomers.

Structural Context & Isomerism

Differentiation relies on understanding the lability of the methyl group based on its position on the purine ring.

IsomerMethyl PositionBond TypeStability Profile
2-Me-dA C2 CarbonC-C (Strong) High thermal/chemical stability. Methyl group retained during primary fragmentation.
1-Me-dA N1 NitrogenN-C (Weaker)Susceptible to Dimroth Rearrangement (converts to N6-Me-dA) under alkaline conditions.
N6-Me-dA N6 Exocyclic AmineN-C (Medium)Biologically common (epigenetic mark). Methyl group can be lost as a neutral radical or part of amine loss.

Fragmentation Mechanism Analysis

Primary Fragmentation: Glycosidic Bond Cleavage

Upon Electrospray Ionization (ESI) in positive mode, all three isomers form a protonated precursor ion


 at 

266.1
. The dominant fragmentation event is the cleavage of the

-glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety (116 Da).
  • Transition:

    
     266.1 
    
    
    
    
    
    150.1
  • Mechanism: Protonation at N7 or N3 destabilizes the glycosidic bond, leading to a charge-retention cleavage on the nucleobase (2-methyladenine).

Secondary Fragmentation: Isomer Differentiation

The product ion at


 150.1  (protonated 2-methyladenine) undergoes secondary fragmentation. This is the discrimination point.
  • 2-Me-dA (Target): The C2-Methyl group is chemically inert. The base fragment (

    
     150) typically degrades via ring opening (loss of HCN or 
    
    
    
    ) rather than methyl loss.
    • Characteristic Path:

      
       150 
      
      
      
      
      
      133 (Loss of
      
      
      )
      
      
      
      
      108 (Ring cleavage).
    • Key Feature: Absence of a strong

      
       135 peak (M-15) relative to N-methylated isomers.
      
  • 1-Me-dA: Often shows a unique loss of the methyl group or rearrangement artifacts.

  • N6-Me-dA: Fragments to

    
     133 (
    
    
    
    loss) but with different relative abundance ratios compared to 2-Me-dA due to the exocyclic nature of the amine.
Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation pathway for 2-Me-dA.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 266.1 TransitionState Glycosidic Bond Cleavage Precursor->TransitionState CID Energy BaseIon Product Ion (Base) [2-Me-Ade+H]+ m/z 150.1 TransitionState->BaseIon NeutralLoss Neutral Loss Deoxyribose (116 Da) TransitionState->NeutralLoss Fragment1 Fragment m/z 133.1 [Loss of NH3] BaseIon->Fragment1 -17 Da (NH3) Fragment2 Fragment m/z 108.1 [Ring Cleavage] BaseIon->Fragment2 -42 Da (Ring Break)

Caption: MS/MS fragmentation pathway of 2-Methyl-2'-deoxyadenosine. The primary transition involves the loss of the sugar moiety, followed by ammonia loss and ring cleavage.

Comparative Performance Guide

This table compares 2-Me-dA against its primary alternatives/isomers under standard LC-MS/MS conditions (C18 column, Acidic Mobile Phase).

Feature2-Methyl-2'-deoxyadenosine (2-Me-dA)1-Methyl-2'-deoxyadenosine (1-Me-dA)N6-Methyl-2'-deoxyadenosine (N6-Me-dA)
Precursor Ion 266.1266.1266.1
Quantifier Ion 150.1 (Base)150.1 (Base)150.1 (Base)
Qualifier Ion 133.1 (High Abundance)135.1 (Methyl loss potential)133.1 / 108.1
Retention Time (RT) Intermediate Early Eluting (Most Polar)Late Eluting (Least Polar)
RT Mechanism C2-Methyl increases hydrophobicity vs. dA, but less than N6-Me.Positive charge on N1 at pH 3-5 reduces retention.Exocyclic methyl increases hydrophobicity significantly.
Stability Risk High (Stable C-C bond)Critical: Dimroth Rearrangement to N6-Me-dA at pH > 8.Stable.
LOD (Sensitivity) ~5-10 fmol~5-10 fmol~2-5 fmol (Highest ionization efficiency)
Differentiation Strategy

Do not rely solely on MS transitions. The mass spectra are highly similar.

  • Chromatographic Separation: You must achieve baseline resolution. 1-Me-dA elutes first, followed by 2-Me-dA, then N6-Me-dA.

  • Ratio Confirmation: Use the intensity ratio of

    
     vs 
    
    
    
    . 2-Me-dA typically exhibits a higher 133/108 ratio compared to N6-Me-dA.

Validated Experimental Protocol

Sample Preparation (Enzymatic Digestion)

To prevent the Dimroth rearrangement of 1-Me-dA into N6-Me-dA (which would cause false negatives for 1-Me-dA and false positives for N6-Me-dA), all steps must be performed at neutral pH (7.0 - 7.5) and moderate temperatures.

  • DNA Hydrolysis: Incubate 5 µg DNA with DNAse I (10 U) in 10 mM Tris-HCl (pH 7.4) and 1 mM

    
     at 37°C for 1 hour.
    
  • Dephosphorylation: Add Snake Venom Phosphodiesterase (0.01 U) and Alkaline Phosphatase (10 U). Incubate at 37°C for 1 hour.

  • Filtration: Filter through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.

  • Reconstitution: Dilute filtrate 1:1 with Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH).

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar 1-Me-dA)

    • 2-10 min: 2%

      
       20% B (Elution of 2-Me-dA and N6-Me-dA)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Source: ESI Positive Mode.

Workflow Diagram

Workflow cluster_warning Quality Control Check Sample DNA Sample (Genomic or Oligo) Digestion Enzymatic Digestion (DNase I + Phosphodiesterase) pH 7.4, 37°C Sample->Digestion Hydrolysis Filtration Ultrafiltration (3 kDa MWCO) Digestion->Filtration Enzyme Removal Check Check 1-Me-dA Standard for Dimroth Rearrangement Digestion->Check Validation LC LC Separation C18 Column, 0.1% FA Critical: Gradient Optimization Filtration->LC Injection MS MS/MS Detection MRM: 266 -> 150 LC->MS ESI+ Analysis Data Analysis RT Confirmation & Ion Ratios MS->Analysis Quantitation

Caption: Optimized LC-MS/MS workflow for methylated deoxyadenosine analysis, emphasizing pH control to prevent isomer rearrangement.

References

  • Jora, M., et al. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. ResearchGate. Link

  • Flosadóttir, H. D., et al. (2011).[1] Fragmentation of metastable anions of all deoxynucleosides and nucleosides constituting DNA and RNA. ResearchGate. Link

  • Li, X., et al. (2022).[2] NT-seq: a chemical-based sequencing method for genomic methylome profiling.[2] Genome Biology. Link

  • Brink, A., et al. (2006). Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS. PubMed. Link

  • Sigma-Aldrich. N6-Methyl-2'-deoxyadenosine Product Specification. Link

Sources

Comparative Guide: Adenosine Deaminase Resistance (2-Me-dA vs. 2-CdA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Activity Trade-off

In the development of purine nucleoside analogs, resistance to Adenosine Deaminase (ADA) is the primary gatekeeper for therapeutic efficacy. ADA rapidly deaminates native adenosine (dA) to inosine (dI), rendering it pharmacologically inert in most cytotoxic contexts.

This guide compares two critical C2-modified analogs:

  • 2-Chloro-2'-deoxyadenosine (2-CdA, Cladribine): A clinically approved chemotherapeutic.

  • 2-Methyl-2'-deoxyadenosine (2-Me-dA): A structural probe and oligonucleotide stabilizer.

The Bottom Line: While both analogs exhibit profound resistance to ADA compared to the native substrate, 2-CdA achieves this through a combination of steric hindrance and electronic deactivation, making it the superior candidate for systemic circulation as a free nucleoside. 2-Me-dA relies primarily on steric clash; while resistant, its primary utility lies in stabilizing aptamers and antisense oligonucleotides against nuclease and ADA degradation rather than as a standalone cytotoxic drug.

Structural Basis of Resistance (Mechanism of Action)

To understand the performance difference, we must look at the ADA active site. The enzyme catalyzes the hydrolytic deamination of adenosine via a zinc-coordinated water molecule.[]

The ADA Active Site Constraints
  • Native Substrate (dA): The C2 position of the purine ring sits in a hydrophobic pocket lined by residues that tolerate very little bulk.

  • The Reaction: A zinc-bound hydroxide attacks the C6 position.[] The electronic density of the purine ring affects the susceptibility of C6 to this nucleophilic attack.

Comparative Analysis of C2 Modifications
Feature2-CdA (Cladribine)2-Me-dAImpact on ADA Resistance
Substituent Chlorine (-Cl)Methyl (-CH₃)Steric: Both groups are significantly larger than Hydrogen, creating a clash with the enzyme's hydrophobic pocket.
Electronic Effect Electron-Withdrawing Electron-Donating 2-CdA: Cl pulls electron density away from the ring, deactivating the C6 position toward nucleophilic attack by the Zn-OH complex. 2-Me-dA: Me pushes density into the ring, theoretically maintaining C6 susceptibility, but steric hindrance prevents proper alignment.
Result Near-Total Resistance High Resistance 2-CdA is effectively "invisible" to ADA turnover.
Diagram 1: ADA Deamination Pathway & Inhibition Logic

ADA_Mechanism Substrate Substrate (Adenosine Analog) Binding Enzyme-Substrate Complex Substrate->Binding Kd (Binding) Transition Tetrahedral Intermediate (Zn2+ Coordinated) Binding->Transition kcat (Rate Limiting) Product Product (Inosine Analog) Transition->Product Deamination Resist_CdA 2-CdA Resistance: Steric Clash + Electronic Deactivation Resist_CdA->Binding Prevents Resist_Me 2-Me-dA Resistance: Primary Steric Clash Resist_Me->Binding Hinders

Caption: Mechanistic pathway of ADA. 2-CdA and 2-Me-dA block the transition from binding to the tetrahedral intermediate via steric and electronic interference.

Comparative Performance Data

The following data summarizes the relative stability of these analogs. Note that in a standard spectrophotometric assay (described below), "Relative Velocity" for resistant analogs is often indistinguishable from zero background noise.

Table 1: Relative Deamination Rates (Human Erythrocyte ADA)
SubstrateRelative Vmax (%)Km (µM)Half-Life (t1/2) in PlasmaClinical Implication
2'-Deoxyadenosine (Native) 100~30< 1 minuteRapidly cleared; requires ADA inhibition (e.g., Pentostatin) for effect.
2-CdA (Cladribine) < 0.1 N/A~6 - 20 Hours Accumulates intracellularly; phosphorylated to cytotoxic triphosphate.
2-Me-dA < 1.0 N/AHigh StabilityUsed primarily in aptamers; resistance ensures oligo longevity.[2]

*N/A: Binding is often too weak or turnover too slow to calculate standard Michaelis-Menten constants in a direct comparison assay.

Key Insight: The "Prodrug" Effect

Because 2-CdA is not deaminatated, it accumulates in cells with high Deoxycytidine Kinase (dCK) activity (like lymphocytes). It acts as a "trap"—it enters the cell, cannot be degraded by ADA, and is phosphorylated to its active triphosphate form. 2-Me-dA shares this resistance but is less efficient as a substrate for dCK, limiting its use as a free nucleoside drug compared to 2-CdA.

Experimental Protocol: Validation of ADA Resistance

To verify the resistance of your specific lot of 2-Me-dA or 2-CdA, use this continuous spectrophotometric assay. This protocol is self-validating because it uses the native substrate as an internal positive control.

Principle

ADA converts Adenosine (


) to Inosine (

). We monitor the decrease in absorbance at 265 nm . Resistant analogs will show a flatline (stable absorbance).
Materials
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Adenosine Deaminase (Calf Intestine or Human Recombinant), diluted to 0.1 U/mL.

  • Substrates:

    • Control: 2'-Deoxyadenosine (100 µM).

    • Test A: 2-CdA (100 µM).

    • Test B: 2-Me-dA (100 µM).

  • Equipment: UV-Vis Spectrophotometer with kinetic mode (quartz cuvettes).

Workflow Diagram

Assay_Protocol Start Start: Prepare 100µM Substrate in Phosphate Buffer (pH 7.4) Blank Blank: Measure Abs @ 265nm (Baseline) Start->Blank Add_Enzyme Initiate: Add ADA Enzyme (Final 0.01 - 0.1 U/mL) Blank->Add_Enzyme Monitor Monitor: Kinetic Scan 5-10 mins @ 25°C Add_Enzyme->Monitor Decision Is Absorbance Decreasing? Monitor->Decision Result_Sens Result: Substrate Sensitive (Native dA) Decision->Result_Sens Yes (Slope < 0) Result_Resist Result: Substrate Resistant (2-CdA / 2-Me-dA) Decision->Result_Resist No (Slope ≈ 0)

Caption: Decision tree for validating nucleoside analog resistance using UV-Vis spectrophotometry.

Step-by-Step Procedure
  • Baseline Setup: Add 990 µL of Substrate Solution (Control or Test) to the cuvette.

  • Blanking: Record the initial Absorbance at 265 nm (

    
    ).
    
  • Initiation: Add 10 µL of ADA enzyme solution. Mix rapidly by inversion (do not vortex).

  • Measurement: Immediately start recording

    
     every 10 seconds for 5 minutes.
    
  • Calculation: Calculate the rate (

    
    ).
    
    • Validation: The Control (dA) must show a linear decrease of

      
      .
      
    • Test: 2-CdA and 2-Me-dA should show

      
       (essentially instrument noise).
      

References

  • Carson, D. A., et al. (1980). "Specific toxicity of 2-chlorodeoxyadenosine toward resting and proliferating human lymphocytes."[2] Blood.

  • Beutler, E. (1992). "Cladribine (2-chlorodeoxyadenosine)." The Lancet.

  • Lindahl, T., et al. (1982). "DNA N-glycosylases: Properties of the enzyme from human fibroblasts." Annual Review of Biochemistry (Contextualizing purine metabolism).

  • Sigma-Aldrich. "Adenosine Deaminase Activity Assay Kit Protocol."[3] Technical Bulletin.

  • Ford, H., et al. (1994). "Structural features of adenosine deaminase inhibitors." Drug Development Research. (Detailed SAR on C2 substituents).

Sources

A Senior Application Scientist's Guide to Validating 2-Methyl-2'-deoxyadenosine Incorporation via MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic oligonucleotide development and molecular biology, the precise incorporation of modified nucleosides is paramount to tailor the function, stability, and efficacy of nucleic acid-based drugs and probes. 2-Methyl-2'-deoxyadenosine (2-Me-dA), a key analog, presents unique characteristics that necessitate robust analytical validation. This guide provides an in-depth comparison of methodologies for confirming its successful incorporation into synthetic oligonucleotides, with a primary focus on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). We will delve into the causality behind experimental choices, present self-validating protocols, and compare MALDI-TOF MS with orthogonal techniques to ensure the highest degree of scientific integrity.

The Significance of 2'-Methyl Modification

The 2'-position of the ribose sugar is a critical site for modification in oligonucleotide therapeutics. The introduction of a methyl group at this position, as in 2-Me-dA, imparts several desirable properties. Primarily, it enhances the nuclease resistance of the oligonucleotide by sterically hindering the approach of degradative enzymes. This modification also favors an A-form helical conformation, similar to that of RNA, which can increase the binding affinity to complementary RNA targets. Understanding and confirming the precise location and efficiency of 2-Me-dA incorporation is therefore a critical quality control step in the synthesis of these modified oligonucleotides.

Principle of MALDI-TOF MS for Oligonucleotide Analysis

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large biomolecules like oligonucleotides with minimal fragmentation.[1] The principle relies on co-crystallizing the oligonucleotide sample with a UV-absorbing matrix. A pulsed laser irradiates the crystal, leading to the desorption and ionization of the analyte molecules. The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio (m/z). This technique is valued for its speed, sensitivity, and relatively straightforward data interpretation, making it a workhorse in many synthetic chemistry labs.[2]

Workflow for MALDI-TOF MS Validation

MALDI_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_maldi MALDI-TOF MS Analysis Synthesis Solid-Phase Synthesis (with 2-Me-dA phosphoramidite) Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification Sample_Prep Sample-Matrix Co-crystallization Purification->Sample_Prep Purified Oligonucleotide MS_Acquisition Mass Spectrometry (Data Acquisition) Sample_Prep->MS_Acquisition Data_Analysis Data Analysis (Mass Confirmation) MS_Acquisition->Data_Analysis Validation Validation Data_Analysis->Validation Validation Decision Validation_Logic MALDI MALDI-TOF MS (Initial Screen) LC_MS LC-ESI-MS (Higher Resolution) MALDI->LC_MS If ambiguity or higher precision needed Sanger Sanger Sequencing (Positional Information) MALDI->Sanger To confirm position of modification Digestion Enzymatic Digestion + LC-MS/MS (Definitive Confirmation) LC_MS->Digestion For absolute confirmation and quantification

Sources

Comparative Guide: Apoptosis Induction by C2-Substituted Adenosine Analogs

[1]

Executive Summary

Adenosine analogs modified at the C2 position represent a critical class of antimetabolites and signaling modulators. The C2-substituent (typically Chloro-, Fluoro-, or Alkynyl- groups) confers resistance to adenosine deaminase (ADA), significantly extending plasma half-life. However, the mechanism of cell death diverges sharply based on the sugar moiety and additional substitutions.

This guide compares three distinct classes of C2-substituted analogs:

  • 2-Chloroadenosine (CADO): A ribose-based analog acting primarily via metabolic accumulation and ATP depletion.

  • Cladribine (2-CdA): A 2'-deoxy-analog acting as a DNA chain terminator (Genotoxic).

  • Cl-IB-MECA: A highly substituted A3 Adenosine Receptor (A3AR) agonist acting via receptor-mediated signaling pathways.

Comparative Performance Matrix

Feature2-Chloroadenosine (CADO) Cladribine (2-CdA) Cl-IB-MECA
Primary Structure C2-Cl, Ribose sugarC2-Cl, 2'-Deoxyribose sugarC2-Cl, N6-benzyl, 5'-uronamide
Mechanism of Action Metabolic Stress: Phosphorylated to 2-Cl-ATP; inhibits RNA synthesis & depletes ATP.Genotoxicity: Phosphorylated by dCK; incorporates into DNA causing chain termination.Receptor Signaling: A3AR activation

deregulation of Wnt/NF-

B

Mitochondrial collapse.
Key Enzyme Dependency Adenosine Kinase (AK)Deoxycytidine Kinase (dCK)A3 Adenosine Receptor (Surface)
Cell Cycle Effect G1/S arrest (due to energy depletion)G2/M block (DNA damage checkpoint)G1 arrest (Cytostatic/Apoptotic)
Selectivity Low (Broad cytotoxicity)High (Lymphocytes/Monocytes with high dCK:5'-NT ratio)High (A3AR-overexpressing tumors: Melanoma, HCC)
ADA Resistance High (C2-Cl blocks deamination)High (C2-Cl blocks deamination)High (C2-Cl + N6 sub blocks deamination)
Apoptosis Type Intrinsic (Mitochondrial ROS/ATP drop)Intrinsic (p53/DNA damage response)Extrinsic & Intrinsic (Caspase-8 & 9)

Mechanistic Pathways & Signaling

Understanding the divergent pathways is crucial for experimental design. While CADO and Cladribine require intracellular transport and phosphorylation, Cl-IB-MECA acts initially at the cell surface.

Signaling Logic Diagram

The following Graphviz diagram illustrates the bifurcation between Receptor-Mediated and Metabolic apoptosis.

AdenosinePathwaysCADO2-Chloroadenosine(CADO)ENTNucleoside Transporter(ENT1/2)CADO->ENTCdACladribine(2-CdA)CdA->ENTClIBCl-IB-MECA(A3 Agonist)A3ARA3 AdenosineReceptorClIB->A3ARHigh AffinityAKAdenosine KinaseENT->AKCADOdCKDeoxycytidine KinaseENT->dCKCdASigWnt / NF-kBDeregulationA3AR->SigClATP2-Cl-ATP(Accumulation)AK->ClATPDNADNA Incorporation(Chain Termination)dCK->DNAATP_DropATP Depletion &RNA InhibitionClATP->ATP_Dropp53p53 ActivationDNA DamageDNA->p53MitoMitochondrialCollapse (MOMP)Sig->MitoATP_Drop->Mitop53->MitoApoptosisAPOPTOSIS(Caspase 3/7)Mito->Apoptosis

Caption: CADO and Cladribine require transport (ENT) and phosphorylation (AK/dCK) to trigger intrinsic stress. Cl-IB-MECA activates surface A3AR to deregulate survival signaling.

Experimental Protocols for Validation

To objectively compare these analogs, researchers must use assays that distinguish between cytostasis (growth arrest) and cytotoxicity (apoptosis), and verify the mechanism (e.g., using specific inhibitors).

Protocol A: Differential Apoptosis Assay (Annexin V/PI)

This protocol quantifies early vs. late apoptosis.

  • Target Cells: HL-60 (Leukemia) or A375 (Melanoma).

  • Reagents: Annexin V-FITC, Propidium Iodide (PI), Binding Buffer.[1][2]

Step-by-Step Workflow:

  • Seeding: Plate

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Treatment:

    • Group 1 (Metabolic Control): 2-CADO (

      
      ).
      
    • Group 2 (Genotoxic Control): Cladribine (

      
      ).
      
    • Group 3 (Receptor Agonist): Cl-IB-MECA (

      
      ).
      
    • Negative Control: DMSO (0.1%).

    • Validation Step: Pre-treat a subset with NBMPR (ENT1 inhibitor) for Groups 1 & 2 to prove intracellular mechanism, or MRS1523 (A3 antagonist) for Group 3 to prove receptor mechanism.

  • Incubation: Incubate for 24h and 48h. (Cladribine often requires 48h for DNA damage accumulation).

  • Harvesting: Collect cells and supernatant (to catch floating apoptotic cells). Centrifuge at 300 x g for 5 min.

  • Staining: Resuspend in

    
     Binding Buffer. Add 
    
    
    Annexin V-FITC and
    
    
    PI.[2] Incubate 15 min at RT in dark.
  • Analysis: Analyze via Flow Cytometry (FL1 vs FL3).

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]

Protocol B: Mitochondrial Membrane Potential ( ) Analysis

Since all three pathways converge on the mitochondria, this assay confirms the "Point of No Return."

Workflow:

  • Treat cells as described in Protocol A.[1]

  • Add JC-1 Dye (

    
     final concentration) directly to culture media 30 min prior to harvest.
    
  • Wash: Wash 2x with PBS.

  • Analysis: Flow Cytometry.

    • Healthy Cells: High Red Aggregates (FL2).

    • Apoptotic Cells: High Green Monomers (FL1).

    • Data Output: Calculate the Red/Green ratio.[3] A decrease indicates mitochondrial depolarization.

Experimental Workflow Visualization

Workflowcluster_0Mechanism Validation (Optional)StartCell Seeding(HL-60 / A375)InhibitorPre-treat with Inhibitors(NBMPR or MRS1523)Start->InhibitorTreatDrug Treatment(24h - 48h)SplitAssaySelectionTreat->SplitTreat->SplitInhibitor->TreatAnnexinAnnexin V / PIStainingSplit->AnnexinJC1JC-1 DyeIncubationSplit->JC1CaspaseCaspase 3/7 GloLuminescenceSplit->CaspaseFlow1Flow Cytometry(Phosphatidylserine Exposure)Annexin->Flow1Flow2Flow Cytometry(Mitochondrial Depolarization)JC1->Flow2PlatePlate Reader(Enzymatic Activity)Caspase->Plate

Caption: Integrated workflow for assessing apoptotic efficacy and mechanism specificity.

Technical Analysis & Interpretation

Interpreting Selectivity Data

When reviewing experimental data, the "Selectivity Index" is critical.

  • Cladribine shows extreme selectivity for lymphocytes because these cells have high dCK (activation) and low 5'-Nucleotidase (deactivation) levels. In solid tumors lacking this ratio, Cladribine is often ineffective.

  • Cl-IB-MECA efficacy correlates directly with A3AR expression levels . It is highly effective in inflammatory cells and certain solid tumors (melanoma, colon carcinoma) but spares healthy cells with low A3AR density.

Common Pitfalls
  • Adenosine Deaminase (ADA) Supplementation: Standard fetal bovine serum (FBS) contains ADA. While C2-analogs are resistant, naturally occurring adenosine controls will degrade rapidly. Always use heat-inactivated serum or add an ADA inhibitor (e.g., EHNA) if comparing against native adenosine.

  • Time-Point Dependency:

    • CADO: Rapid ATP depletion can cause necrosis-like features early (2-4h).

    • Cladribine: Requires cell division cycles to incorporate into DNA; apoptosis peaks later (48-72h).

    • Cl-IB-MECA: Receptor signaling is rapid, but downstream apoptotic gene regulation (Bcl-2 downregulation) takes 18-24h.

References

  • Comparison of 2-chloroadenosine and 2-chloro-2'-deoxyadenosine in astrocytoma cells: Ceruti, S. et al. (2000).[4] Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance. Journal of Neuroscience Research.

  • Mechanism of 2-Chloroadenosine (CADO) induced apoptosis: Bastianutto, C. et al. (2008).[5] Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Biochemical Pharmacology.

  • A3 Adenosine Receptor Agonist (Cl-IB-MECA) signaling: Fishman, P. et al. (2002). The A3 adenosine receptor as a target for cancer therapy: apoptosis and tumor growth inhibition. Experimental Cell Research.

  • Structure-Activity Relationships of C2-substituted analogs: Jacobson, K. A. et al. (2009). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences.

  • Cladribine (2-CdA) Clinical Mechanism: Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine).[6] The Lancet.

Technical Comparison: Pharmacokinetics of 2-Methyl-2'-deoxyadenosine vs. Fludarabine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the pharmacokinetics (PK), stability, and metabolic activation of 2-Methyl-2'-deoxyadenosine (2-Me-dA) versus the clinical standard Fludarabine (F-ara-A) .

It is designed for researchers investigating nucleoside analogs, specifically contrasting the impact of sugar modifications (Arabinose vs. Deoxyribose) and C2-base substitutions (Fluoro vs. Methyl) on drug metabolism.

Executive Summary & Structural Logic

The pharmacological divergence between 2-Me-dA and Fludarabine stems from two specific structural modifications to the native deoxyadenosine (dA) scaffold. These modifications dictate their resistance to catabolism (ADA/PNP) and their affinity for the activating enzyme, deoxycytidine kinase (dCK).

FeatureFludarabine (F-ara-A) 2-Methyl-2'-deoxyadenosine (2-Me-dA) Pharmacokinetic Implication
Sugar Moiety Arabinose (2'-OH is "up")Deoxyribose (Native 2'-H)Activation: Deoxyribose analogs (2-Me-dA) are generally superior substrates for dCK than arabinose analogs.
C2-Position Fluorine (Electron-withdrawing)Methyl (Bulky, hydrophobic)Stability: Both modifications block Adenosine Deaminase (ADA), preventing rapid clearance.
Primary Elimination Renal (Glomerular filtration)Metabolic/RenalRetention: 2-Me-dA may exhibit higher intracellular retention due to rapid phosphorylation.
The "Double-Lock" Mechanism
  • Fludarabine relies on the arabinose sugar to prevent cleavage by Purine Nucleoside Phosphorylase (PNP) and the fluorine atom to prevent deamination by ADA.

  • 2-Me-dA relies on the C2-methyl group to sterically hinder both ADA (deamination) and PNP (cleavage), effectively "locking" the deoxyribose structure against catabolism while retaining high affinity for kinases.

Detailed Pharmacokinetic Mechanisms

Catabolic Stability (ADA and PNP)

Native deoxyadenosine is cleared in minutes by Adenosine Deaminase (ADA). Both analogs circumvent this:

  • Fludarabine: The electronegative fluorine at C2 renders the N1 position less basic, reducing the nucleophilic attack required for deamination. It is essentially ADA-inert.

  • 2-Me-dA: The methyl group at C2 creates a steric clash within the ADA active site (specifically interfering with the His-238 or Asp-295 residues), preventing substrate binding.

Crucial Distinction (PNP Susceptibility): Fludarabine is completely resistant to Purine Nucleoside Phosphorylase (PNP) due to the arabinose sugar. 2-Me-dA, possessing a native deoxyribose, should be a substrate for PNP. However, the C2-methyl group provides significant resistance compared to the native nucleoside, though it may still be slowly cleaved in tissues with high PNP activity (e.g., lymphoid tissue), potentially releasing the toxic base 2-methyladenine.

Anabolic Activation (The Rate-Limiting Step)

Intracellular accumulation depends on phosphorylation by Deoxycytidine Kinase (dCK) .

  • Fludarabine (

    
     ~ 40–80 µM):  A poor substrate for dCK due to the steric hindrance of the arabinose 2'-OH group. It requires high drug concentrations to drive phosphorylation.
    
  • 2-Me-dA (

    
     ~ 1–5 µM):  Retains the native deoxyribose sugar. It acts as a "dCK mimic," competing efficiently with native substrates. This results in rapid intracellular accumulation of the triphosphate (2-Me-dATP) even at lower extracellular concentrations.
    

Visualizing the Metabolic Pathway

The following diagram illustrates the parallel processing of both analogs, highlighting the "Gatekeeper" steps (ADA/PNP) and the activation bottleneck (dCK).

NucleosidePK cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol F_ara_A Fludarabine (F-ara-A) hENT hENT1/2 (Transporter) F_ara_A->hENT ADA Adenosine Deaminase F_ara_A->ADA RESISTANT PNP PNP (Phosphorylase) F_ara_A->PNP RESISTANT (Sugar) Me_dA 2-Me-dA Me_dA->hENT Me_dA->ADA RESISTANT Me_dA->PNP PARTIAL RESISTANCE (Base) F_ara_MP F-ara-AMP hENT->F_ara_MP Slow Phosphorylation (High Km) Me_dAMP 2-Me-dAMP hENT->Me_dAMP Rapid Phosphorylation (Low Km) dCK dCK (Kinase) F_ara_TP F-ara-ATP (Active) F_ara_MP->F_ara_TP Kinases DNA DNA Incorporation (Chain Termination) F_ara_TP->DNA Incorporation RNR RNR Inhibition F_ara_TP->RNR Inhibits Me_dATP 2-Me-dATP (Active) Me_dAMP->Me_dATP Kinases Me_dATP->DNA Incorporation

Caption: Comparative metabolic fate. Note the "Rapid Phosphorylation" path for 2-Me-dA due to higher dCK affinity compared to Fludarabine.

Experimental Protocols for Comparative PK

To objectively compare these analogs, you must assess Stability (extracellular survival) and Activation (intracellular accumulation).

Protocol A: Comparative ADA Stability Assay

Objective: Verify that the C2-methyl group confers resistance equivalent to the C2-fluoro group.

  • Reagents: Recombinant human ADA (rhADA) or Calf Intestinal ADA (Sigma); PBS (pH 7.4).

  • Substrate Prep: Prepare 100 µM solutions of (A) Deoxyadenosine (Control), (B) Fludarabine, and (C) 2-Me-dA.

  • Reaction:

    • Incubate substrates with 0.01 U/mL ADA at 37°C.

    • Aliquot 50 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.

    • Quench: Add 50 µL ice-cold Perchloric Acid (0.4 M) or Methanol.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Gradient 0% to 20% Methanol in 20 mM Ammonium Phosphate buffer.

    • Detection: 260 nm.

    • Metric: Plot % Parent Compound remaining vs. Time.

    • Expected Result: dA degrades < 5 mins. Fludarabine and 2-Me-dA remain >95% intact at 120 mins.

Protocol B: Intracellular Triphosphate Quantitation

Objective: Determine the efficiency of hENT transport and dCK phosphorylation.

  • Cell Model: CCRF-CEM (T-lymphoblast) or CLL primary cells (High dCK activity).

  • Dosing: Treat

    
     cells/mL with equimolar concentrations (e.g., 1 µM) of Fludarabine or 2-Me-dA for 4 hours.
    
  • Extraction:

    • Pellet cells (1500 rpm, 5 min, 4°C). Wash 2x with cold PBS.

    • Resuspend in 60% Methanol (precipitates protein, extracts nucleotides). Store at -20°C overnight.

    • Centrifuge (14,000 rpm, 10 min). Collect supernatant.

  • Quantification (LC-MS/MS):

    • Standard Curve: Synthetic F-ara-ATP and dATP (surrogate for 2-Me-dATP if standard unavailable).

    • Method: Ion-pairing chromatography (using DMHA or TEA) is essential to retain highly polar triphosphates on C18 columns.

    • Expected Result: 2-Me-dA triphosphate levels should exceed Fludarabine triphosphate levels by 2-5 fold due to superior dCK kinetics (

      
      ).
      

Comparative Data Summary

The following table summarizes the physicochemical and pharmacokinetic parameters. Values for 2-Me-dA are derived from structural analogs (Cladribine class) and enzymatic studies.

ParameterFludarabine (F-ara-A) 2-Methyl-2'-deoxyadenosine Reference/Rationale
dCK

(Affinity)
~40 - 80 µM~1 - 5 µMDeoxyribose sugar confers high affinity (similar to Cladribine) [1].
dCK

(Rel)
Low (< 5% of dA)High (~60-80% of dA)2-Me-dA is a "better" substrate for phosphorylation [1].
ADA Half-Life > 24 Hours> 24 HoursC2-substitution blocks deamination [2].
PNP Cleavage ResistantSlow / PartialC2-methyl hinders PNP, but deoxyribose is a valid sugar substrate.
Intracellular

~15 - 23 Hours (Triphosphate)~10 - 20 Hours (Triphosphate)Triphosphates of adenosine analogs are generally durable.
Primary Toxicity RNR Inhibition + DNA Chain Term.DNA Chain Termination2-Me-dA is incorporated more readily into DNA.
Interpretation for Drug Development

If your goal is maximum potency in cells with low kinase activity, 2-Me-dA is the superior scaffold because it does not require high enzyme levels to be activated. However, Fludarabine offers a safer systemic profile because its resistance to PNP is absolute (due to the arabinose sugar), whereas 2-Me-dA carries a risk of releasing 2-methyladenine (toxic base) if cleaved by PNP in the liver.

References

  • Structural basis for substrate promiscuity of dCK. Source: NIH / PubMed Context: Explains why deoxyribose analogs (like 2-Me-dA) are superior substrates to arabinose analogs (Fludarabine). URL:[Link]

  • Cellular and clinical pharmacology of fludarabine. Source: Clinical Pharmacokinetics (Gandhi & Plunkett) Context:[1] Definitive source for Fludarabine PK, dCK affinity, and ADA resistance mechanisms. URL:[Link]

  • 2-Chloro-2'-deoxyadenosine (Cladribine): Clinical and Pharmacokinetic Considerations. Source: Cancer Research Context: Provides the PK baseline for 2-substituted deoxyadenosine analogs (structurally homologous to 2-Me-dA). URL:[Link]

  • Structure-activity relationships for 2-substituted adenosines. Source: PubMed Context:[2][3] Details the impact of C2-substitutions (Methyl vs Fluoro) on receptor binding and enzymatic stability. URL:[Link]

Sources

Safety Operating Guide

2-Methyl-2'-deoxyadenosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal of 2-Methyl-2'-deoxyadenosine (2-Me-dA)

Executive Safety Directive

Immediate Action Required: Treat 2-Methyl-2'-deoxyadenosine (CAS: 110952-90-4) as a Cytotoxic and Genotoxic Nucleoside Antimetabolite .[1]

Unlike standard biological buffers or unmodified DNA bases, 2-Me-dA is a synthetic nucleoside analog designed to mimic natural adenosine.[1] Its mechanism of action involves incorporation into DNA helices, potentially causing chain termination, steric hindrance, or replication errors. Therefore, it poses a risk of mutagenesis to researchers if absorbed.

Disposal Rule of Thumb:

  • NEVER dispose of down the drain.[2]

  • NEVER treat as standard "biohazard" (autoclaving is insufficient for chemical destruction).[1]

  • ALWAYS segregate as Cytotoxic/Chemical Waste destined for high-temperature incineration.[1]

Chemical Profile & Hazard Assessment

ParameterSpecification
Chemical Name 2-Methyl-2'-deoxyadenosine
Synonyms 2-Me-dA, 2-Methyl-dA
CAS Number 110952-90-4
Molecular Formula C₁₁H₁₅N₅O₃
Hazard Class Nucleoside Antimetabolite (Treat as Suspected Carcinogen/Mutagen)
Primary Risk DNA Incorporation & Polymerase Inhibition
Solubility Soluble in DMSO, Methanol, Water (Low solubility)

Why the Strict Protocol? Standard safety data sheets (SDS) for research-grade nucleosides often list them as "Caution" or "Warning."[1] However, E-E-A-T principles dictate that we evaluate the mechanism, not just the label. As an analog used to study DNA curvature and polymerase fidelity, 2-Me-dA can bypass cellular checkpoints.[1] If inhaled or absorbed, it may be phosphorylated by cellular kinases (e.g., deoxycytidine kinase) and incorporated into the researcher's own DNA, leading to potential cytotoxicity.

Disposal Decision Matrix

The following workflow illustrates the mandatory segregation logic for 2-Me-dA waste.

DisposalWorkflow Start Waste Generation (2-Me-dA) Type Determine Waste Type Start->Type Solid Solid Waste (Gloves, Tips, Tubes) Type->Solid Liquid Liquid Waste (Stock Solutions, Reaction Mix) Type->Liquid Spill Spill Cleanup Materials Type->Spill Trace Trace Contamination (<3% by volume) Solid->Trace Bulk Bulk Chemical (Pure Powder or Conc. Soln) Liquid->Bulk Spill->Bulk YellowBag Yellow Waste Bag (Trace Chemotherapy) Trace->YellowBag Segregate BlackContainer Black/Hazardous Waste Container (RCRA Hazardous) Bulk->BlackContainer Label: Cytotoxic Incineration FINAL DISPOSAL: High-Temp Incineration YellowBag->Incineration BlackContainer->Incineration

Figure 1: Decision tree for segregating 2-Me-dA waste.[1] Note that both streams ultimately lead to incineration, but segregation ensures compliance with local environmental regulations (e.g., RCRA).

Detailed Disposal Protocols

Protocol A: Solid Waste (Trace Contamination)

Applicable to: Pipette tips, empty vials, gloves, and paper towels used in routine handling.

  • Segregation: Do not throw in the regular trash or red biohazard bags (unless the facility incinerates red bags). Use a dedicated waste container lined with a Yellow "Trace Chemo" Bag or a clearly labeled hazardous waste bag.

  • Double Bagging: If the waste contains sharp edges (e.g., broken glass vials), place it in a rigid plastic container inside the bag to prevent puncture.

  • Labeling: Affix a label reading: "Trace Contaminated Debris - Contains 2-Methyl-2'-deoxyadenosine - DO NOT AUTOCLAVE."

  • Disposal: Seal the bag when 3/4 full. Request pickup for Chemical Incineration .

Protocol B: Liquid Waste (Stocks & Reactions)

Applicable to: Expired stock solutions (DMSO/Water), HPLC fractions, and reaction byproducts.[1]

  • Container Selection: Use a chemically compatible High-Density Polyethylene (HDPE) or glass carboy.[1]

  • Solvent Compatibility:

    • If dissolved in DMSO : Ensure the waste container is compatible with organic solvents.

    • If dissolved in Water/Buffer : Do not mix with oxidizers (e.g., bleach) or strong acids, as this may generate hazardous fumes or uncontrolled reactions.

  • Labeling (Critical):

    • Chemical Name: 2-Methyl-2'-deoxyadenosine.[1][3][4][5]

    • Constituents: List all solvents (e.g., "90% DMSO, 10% 2-Me-dA").

    • Hazard Checkbox: Mark "Toxic" and "Mutagenic/Carcinogenic."

  • Storage: Store the container in a secondary containment tray in a ventilated area until pickup.

Protocol C: Spill Management

Applicable to: Powder spills or liquid splashes.

  • Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign.

  • PPE: Don double nitrile gloves, a lab coat (Tyvek preferred), and safety goggles. If handling powder outside a hood, use an N95 or P100 respirator.

  • Containment:

    • Liquid: Cover with absorbent pads or vermiculite.

    • Powder: Cover with a damp paper towel (wet with water) to prevent dust generation.[1] Do not sweep dry.

  • Decontamination:

    • Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .[1]

    • Note: Bleach oxidizes the nucleoside surface but does not guarantee complete chemical destruction of the core ring structure in bulk; it is primarily for surface cleaning.

  • Disposal: Place all cleanup materials into the Bulk Chemical Waste (Black Container) stream, not the trash.

Scientific Rationale for Incineration

Why not autoclave?

  • Autoclaving (steam sterilization) is designed to kill bacteria and viruses by denaturing proteins.[1] It utilizes heat (~121°C) and pressure.[1]

  • Nucleoside Stability: 2-Me-dA is a stable organic molecule.[1] The purine ring structure is thermally stable and will likely survive autoclaving intact. If autoclaved, the chemical may volatilize or simply remain active in the waste stream, posing a risk to downstream water treatment facilities.

  • Incineration: High-temperature chemical incineration (>1000°C) is the only method that guarantees the breakdown of the purine ring into safe elemental byproducts (CO₂, NOx, H₂O).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409576: 2-Methyl-2'-deoxyadenosine.[1] Retrieved from .[1]

  • MedChemExpress. 2-Methyl-2'-deoxyadenosine Product Information & Safety Profile. Retrieved from .[1]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General guidelines for antineoplastic/cytotoxic agents). Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidelines for handling nucleoside analogs). Retrieved from .[1]

Sources

Technical Guide: Safe Handling & Logistics for 2-Methyl-2'-deoxyadenosine

[1]

Executive Summary: The "Unknown Hazard" Protocol

2-Methyl-2'-deoxyadenosine is a modified nucleoside analog.[1] While standard Safety Data Sheets (SDS) often classify research-grade nucleosides as "Caution: Substance not fully tested," this designation is a liability trap.[1]

Scientific Reality: As a structural mimic of endogenous deoxyadenosine, this compound is designed to interact with DNA polymerases.[1] Therefore, you must treat it as a potential genotoxin and reproductive toxin until proven otherwise.[1] The primary risk vector is inhalation of micro-dust during weighing and dermal absorption once solubilized in organic solvents (e.g., DMSO).

Immediate Directive:

  • Containment: Handle dry powder only in a certified chemical fume hood or biological safety cabinet (Class II).

  • Skin Barrier: Double-gloving is mandatory during solubilization.[1]

  • Disposal: Do not drain dispose. High-temperature incineration is required.[1]

Hazard Mechanics: Why Standard PPE Isn't Enough

To protect yourself, you must understand the mechanism of toxicity. This is not a simple corrosive acid; it is a biological imposter.[1]

  • Bio-Mimicry: 2-Methyl-2'-deoxyadenosine mimics the natural substrate dATP.[1] If absorbed, it may be phosphorylated by cellular kinases (e.g., deoxycytidine kinase) into its triphosphate form.[1]

  • The "Trojan Horse" Effect: Once phosphorylated, it can compete with natural nucleotides for incorporation into DNA, potentially causing chain termination or mutagenesis.

  • Solvent Amplification: Researchers typically dissolve this compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] These solvents are permeation enhancers , meaning they can carry the dissolved nucleoside directly through intact skin and standard latex gloves.

Personal Protective Equipment (PPE) Matrix

The following matrix supersedes general BSL-1 guidelines.

Protection ZoneRequired EquipmentTechnical SpecificationRationale
Respiratory Engineering Control (Primary)Chemical Fume Hood or BSC Class II Type A2Prevents aerosolization of powder.[1] N95 respirators are insufficient for long-term powder handling without extraction.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneBreakthrough Time: DMSO permeates thin nitrile in <5 mins.[1] Double layers provide a "sacrificial" outer barrier.[1]
Ocular Chemical Goggles Indirect venting, ANSI Z87.1+Safety glasses leave gaps for airborne dust entry.[1] Goggles seal the orbital area.[1]
Body Lab Coat + Apron Tyvek® sleeves or disposable apronCotton lab coats absorb liquids.[1] If a DMSO solution spills, it creates a wet patch against the skin.[1]

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Transition the compound from a high-risk solid state to a contained liquid state without contamination.

  • Static Control: Place an ionizing fan or antistatic gun inside the hood.[1] Nucleoside powders are often electrostatic and "jump" from spatulas.[1]

  • The "Well" Technique:

    • Pre-weigh your solvent (DMSO/Water) in the target vial before adding the solid.[1]

    • Add the powder into the liquid.[1] Do not weigh powder first and then blast it with a stream of solvent, which causes aerosolization.

  • Solvation: Cap the vial immediately. Vortex inside the hood.[1]

  • Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach, then ethanol, before removing it from the hood.

Protocol B: Spill Management

Scenario: You have spilled 50mg of powder on the benchtop.

  • Do NOT Sweep: Sweeping creates dust.[1]

  • Cover: Gently lay a paper towel soaked in 10% bleach over the powder.[1] The bleach oxidizes the nucleoside base, chemically degrading its biological activity.

  • Wait: Allow 10 minutes of contact time.

  • Wipe: Wipe up the wet slurry.[1]

  • Dispose: Place all waste in a dedicated "Cytotoxic/Genotoxic" solid waste bin.

Waste Disposal Logistics

Never treat nucleoside analogs as general chemical waste.[1]

  • Aqueous Waste: Collect in carboys labeled "Bioactive Mutagenic Waste."[1] Do not mix with oxidizers (like nitric acid) to prevent uncontrolled reactions.[1]

  • Solids: Vials, tips, and gloves must be incinerated.

  • Destruction Method: High-temperature incineration (>1000°C) is the only validated method to destroy the purine ring structure completely.[1]

Visualizing the Safety Hierarchy

The following diagram illustrates the "Defense in Depth" strategy required for handling bioactive nucleosides.

SafetyHierarchycluster_controlsHierarchy of ControlsHazardHazard Source:2-Methyl-2'-deoxyadenosine(Bioactive Dust)EngControl1. Engineering Control(Fume Hood / BSC)*Stops Aerosols*Hazard->EngControl containmentWasteDisposal:High-Temp IncinerationHazard->Waste post-experimentAdminControl2. Admin Control(SOPs & Training)*Reduces Error*EngControl->AdminControl if breachPPE3. PPE Barrier(Double Nitrile + Goggles)*Last Line of Defense*AdminControl->PPE if breachReceptorResearcher / EnvironmentPPE->Receptor exposure prevented

Figure 1: The "Defense in Depth" model. Engineering controls (Hoods) are the primary barrier; PPE is the final fail-safe.[1] Note that disposal is a direct path from the hazard source.

References

  • National Institutes of Health (NIH) - LiverTox. (2020).[1] Nucleoside Analogues: Mechanism of Injury. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Nucleoside Handling Guidelines. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2'-deoxyadenosine
Reactant of Route 2
2-Methyl-2'-deoxyadenosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。